R-1-CBZ-Pyrrolidine-2-carboxylic acid Methyl Ester
Description
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYEDXWEDWCNJ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of (R)-1-Cbz-pyrrolidine-2-carboxylic acid methyl ester
This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic organic researchers. It addresses the specific spectroscopic challenges associated with N-carbamate protected cyclic amino acids.
Technical Guide & Analytical Monograph
Executive Summary
(R)-1-Cbz-pyrrolidine-2-carboxylic acid methyl ester (also known as N-Cbz-D-proline methyl ester) is a critical chiral building block in peptidomimetic drug design.[1] While structurally simple, its NMR characterization is frequently misinterpreted due to the restricted rotation of the carbamate (
This guide provides a definitive analysis of the compound's NMR signature. Unlike flexible linear amino acids, the pyrrolidine ring imposes steric constraints that stabilize two distinct rotamers (cis and trans) observable at room temperature.[2] This phenomenon results in signal doubling (splitting) often mistaken for impurities by inexperienced chemists.[2] This document details the mechanistic origin of these signals, provides a validated synthesis protocol, and offers a reference dataset for spectral assignment.[2]
Structural Dynamics: The Rotamer Challenge
The N-Cbz group exhibits partial double-bond character (
-
Trans (anti) Rotamer: The carbamate carbonyl oxygen is anti to the bulky C2-substituent (ester).[2][1]
-
Cis (syn) Rotamer: The carbamate carbonyl oxygen is syn to the C2-substituent.[2][1]
In CDCl
Visualizing the Equilibrium
Figure 1: Equilibrium between carbamate rotamers. The energy barrier to rotation is sufficiently high (~15-18 kcal/mol) to prevent coalescence at room temperature.
1H NMR Analysis (400 MHz, CDCl )
Operational Note: The chemical shifts below are reported for the mixture. Integration values must be summed across rotamers to verify proton count.[2]
| Proton Assignment | Shift ( | Multiplicity | Integral | Notes |
| Aromatic (Cbz) | 7.28 – 7.40 | Multiplet | 5H | Overlapping signals for both rotamers.[1] |
| Benzylic (-CH | 5.05 – 5.25 | Multiplet (AB system) | 2H | Appears as a complex AB quartet or split singlet due to the chiral center and rotamers.[2][1] |
| 4.35 – 4.50 (Major)4.20 – 4.30 (Minor) | Doublet of Doublets (dd) | 1H | Diagnostic Peak. The shift difference is caused by the magnetic anisotropy of the Cbz carbonyl.[2][1] | |
| Methyl Ester (-OCH | 3.72 (Major)3.56 (Minor) | Singlet | 3H | Distinct separation allows for easy calculation of rotamer ratio ( |
| 3.45 – 3.65 | Multiplet | 2H | Often overlaps with the minor ester peak.[1] | |
| 1.80 – 2.30 | Multiplet | 4H | Complex envelope containing C3 and C4 protons.[2][1] |
Validation Check: To confirm that the dual peaks are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment.[2] Heating the sample to 323–343 K will cause the peaks to broaden and eventually coalesce into a single average set as the rotation rate increases.[2]
13C NMR Analysis (100 MHz, CDCl )
The carbon spectrum shows extensive peak doubling.[2]
| Carbon Assignment | Shift ( | Notes |
| Carbamate C=O | 154.5 / 155.0 | Distinct peaks for rotamers.[2][1] |
| Ester C=O | 173.1 / 173.4 | |
| Aromatic (Ipso) | 136.6 / 136.8 | |
| Aromatic (CH) | 127.8 – 128.5 | Several peaks.[2][1] |
| Benzylic (-CH | 66.9 / 67.1 | |
| 58.8 / 59.2 | ||
| Methoxy (-OCH | 52.1 / 52.3 | |
| Ring C5 (N-CH | 46.3 / 46.9 | |
| Ring C3/C4 | 29.8, 23.4 / 30.8, 24.2 |
Experimental Protocol: Synthesis & Preparation
Since the (R)-enantiomer is less common in stock, synthesis from D-Proline is the standard route.[1]
Reagents:
Workflow Diagram
Figure 2: Two-step synthesis protocol ensuring high enantiomeric purity.
Step-by-Step Procedure
-
Esterification: Suspend D-Proline (1.0 eq) in anhydrous methanol at 0°C. Dropwise add thionyl chloride (1.2 eq). Reflux for 3 hours. Concentrate in vacuo to yield D-Proline methyl ester hydrochloride.
-
Protection: Dissolve the intermediate in a biphasic mixture of DCM and saturated aqueous
(1:1). Cool to 0°C. Add Benzyl chloroformate (1.1 eq) dropwise. Stir vigorously for 4 hours at room temperature. -
Workup: Separate the organic layer.[2][1][3][4] Wash with 1M HCl (to remove unreacted amine), then saturated
, then brine.[2] Dry over and concentrate. -
Purification: The product is typically a clear, viscous oil.[2][1] If necessary, purify via flash chromatography (Hexanes/EtOAc 3:1).[2]
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2][1] SDBS No. 16542 (L-isomer equivalent).[2][1] Available at: [Link][2][1]
-
Smyth, T. P., et al. "Rotameric populations in N-carbamoylproline derivatives."[2][1] Journal of Organic Chemistry, 1998.[2] (Discusses the cis/trans equilibrium mechanics).
-
PubChem. Compound Summary: (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.[2][1][5] CID 688167.[2][1] Available at: [Link][2][1]
Sources
- 1. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ekwan.github.io [ekwan.github.io]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Whitepaper: Strategic Synthesis of (R)-N-Cbz-Proline Methyl Ester
Executive Summary
(R)-N-Cbz-proline methyl ester is a critical non-natural chiral building block employed in the synthesis of peptidomimetics, protease inhibitors, and neuroactive pharmaceutical agents. Unlike its abundant L-isomer, the (R)-enantiomer (derived from D-proline) requires rigorous control over starting material stereochemistry and reaction conditions to prevent racemization.
This guide details a robust, scalable synthetic route prioritizing optical purity and process safety . We advocate for a "Protection-First" strategy—stabilizing the amine functionality with a Carbobenzyloxy (Cbz) group prior to methyl esterification—to maximize yield and handling efficiency.
Part 1: Strategic Selection of the Chiral Scaffold
The integrity of the final product is strictly limited by the optical purity of the starting material.
Primary Starting Material: D-Proline[1][2][3]
-
CAS: 344-25-2[1]
-
Stereochemistry: (R)-Enantiomer
-
Specification Requirement: Enantiomeric Excess (ee)
99.5%.[2] -
Sourcing Logic: While resolution of racemic (
)-proline via tartaric acid is academically possible, it is economically inefficient for high-purity applications due to yield loss (<40% recovery). Direct sourcing of high-purity D-proline is the industry standard.
The Protecting Agent: Benzyl Chloroformate (Cbz-Cl)
-
Critical Quality Attribute (CQA): Purity
95%. -
Instability Warning: Cbz-Cl degrades over time into benzyl alcohol and HCl gas. Old reagents appear yellow and will skew stoichiometric calculations, leading to incomplete protection.
-
Pre-use Validation: Titrate or check refractive index (
) before use.
The Esterification Medium: Anhydrous Methanol & Thionyl Chloride
-
Role: Generates anhydrous HCl in situ to catalyze Fisher esterification.
-
Safety: Thionyl chloride (SOCl
) reacts violently with water. Methanol must be "Dry" (<0.1% water) to prevent hydrolysis of the reagent.
Part 2: Route Selection & Decision Logic
We evaluate two potential pathways. The Protection-First route is selected for its superior handling characteristics.
Comparative Analysis
-
Route A (Recommended): D-Proline
N-Cbz-D-Proline Methyl Ester. -
Route B (Not Recommended): D-Proline
Methyl Ester Protection.
Visualization of Synthetic Strategy
Caption: Decision tree favoring the 'Protection-First' pathway to avoid unstable ester intermediates.
Part 3: Detailed Experimental Protocol
Step 1: N-Protection (Schotten-Baumann Conditions)
This step utilizes a biphasic system to scavenge the HCl byproduct immediately, driving the reaction to completion.
Reagents:
-
D-Proline (1.0 equiv)
-
Benzyl Chloroformate (1.1 equiv)
-
Sodium Hydroxide (2M aqueous solution)
-
Solvent: Water/Acetone or Water/THF (1:1)
Protocol:
-
Dissolution: Dissolve D-Proline in 2M NaOH (2.2 equiv) at 0°C. The extra base neutralizes the zwitterion and prepares for the acid generated during protection.
-
Addition: Dropwise add Cbz-Cl over 1 hour while maintaining temperature <5°C. Critical: Vigorous stirring is required as the reaction is biphasic.
-
pH Control: Monitor pH. If it drops below 9, add supplemental NaOH. The reaction generates HCl; failure to neutralize will stall the reaction.
-
Workup:
-
Wash the basic aqueous layer with diethyl ether (removes unreacted Cbz-Cl and benzyl alcohol).
-
Acidification: Acidify the aqueous layer carefully with 6M HCl to pH 2. The product, N-Cbz-D-Proline, will precipitate or oil out.
-
Extract into Ethyl Acetate, dry over MgSO
, and concentrate.
-
Step 2: Methyl Esterification
Using Thionyl Chloride in Methanol generates anhydrous HCl safely and effectively.
Reagents:
-
N-Cbz-D-Proline (from Step 1)
-
Methanol (Anhydrous, solvent volume)
-
Thionyl Chloride (1.2 equiv)
Protocol:
-
Activation: Chill anhydrous methanol to -10°C. Add Thionyl Chloride dropwise. (Caution: Exothermic, releases SO
and HCl gas). Stir for 15 mins to form the active reagent solution. -
Reaction: Add N-Cbz-D-Proline dissolved in a minimum amount of MeOH. Allow to warm to Room Temperature (RT).
-
Monitoring: Reflux is rarely needed; stirring at RT for 12-18 hours usually suffices. Monitor by TLC (SiO
; Hexane:EtOAc 7:3). -
Quench/Workup:
-
Concentrate in vacuo to remove MeOH and excess HCl.
-
Redissolve residue in EtOAc.
-
Wash with sat. NaHCO
(removes any unreacted acid) and Brine. -
Dry and concentrate to yield the pure oil.
-
Part 4: Process Control & Self-Validating Systems
Critical Control Points (CCP)
| Parameter | Specification | Risk of Failure | Mitigation |
| Cbz-Cl Quality | Clear, colorless liquid | Yellow color indicates degradation (HCl formation). | Distill Cbz-Cl if yellow, or increase equivalents slightly. |
| pH during Step 1 | pH 9 - 10 | Low pH (<7) stops reaction; High pH (>12) hydrolyzes Cbz-Cl. | Use automated pH stat or check pH paper every 15 mins. |
| Moisture in Step 2 | <0.1% H | Water competes with methanol, reverting ester to acid. | Use freshly distilled MeOH or molecular sieves. |
Characterization Data (Expected)
-
Appearance: Colorless to pale yellow viscous oil.
-
Optical Rotation (
): The value will be the inverse (positive) of the L-enantiomer.-
Reference (L-form):
(c=1, MeOH). -
Target (R-form):
(c=1, MeOH).
-
-
NMR (
H, CDCl ): Look for the diagnostic methyl ester singlet (~3.7 ppm) and the benzyl aromatic protons (7.3 ppm). Rotamers may cause peak doubling.
Workflow Diagram
Caption: Step-by-step process flow with integrated Quality Control checkpoint.
References
-
Sigma-Aldrich. Benzyl chloroformate Product Specification & Safety Data Sheet. Retrieved from
-
ChemicalBook. D-Proline Properties and Sourcing. Retrieved from
- Organic Syntheses.General Procedures for Schotten-Baumann Protection of Amino Acids. Coll. Vol. 3, p. 167 (1955). (Referenced for standard Cbz-protection mechanism).
-
National Oceanic and Atmospheric Administration (NOAA). Benzyl Chloroformate Reactivity and Hazards. CAMEO Chemicals. Retrieved from
-
Master Organic Chemistry. Optical Rotation and Specific Rotation: Principles. Retrieved from
Sources
- 1. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Benzyl chloroformate (stabilised) for synthesis 501-53-1 [sigmaaldrich.com]
- 4. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]
- 5. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
Technical Monograph: Solvent Naphtha (Petroleum), Heavy Aromatic (CAS 64742-94-5)
[1][2][3]
Core Directive: The UVCB Paradigm
Researchers accustomed to working with single-entity APIs (Active Pharmaceutical Ingredients) often mischaracterize CAS 64742-94-5.[1] It is not a single molecule but a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials).
In the context of drug development and chemical synthesis, this substance is a high-boiling, high-solvency aromatic mixture derived from the distillation of aromatic streams. It is functionally critical for processes requiring temperatures above 150°C where polar aprotic solvents (like DMF or DMSO) are undesirable due to workup difficulties.[1]
Compositional Hierarchy
Unlike reagent-grade toluene (C7) or xylene (C8), CAS 64742-94-5 consists predominantly of C9 through C16 aromatic hydrocarbons. The specific isomer distribution dictates its "solvency power" (Kauri-Butanol value).
Figure 1: Compositional hierarchy illustrating the derivation of Heavy Aromatic Naphtha from petroleum streams.
Physicochemical Profile & Critical Properties[2][3][4]
For process chemists, the utility of CAS 64742-94-5 lies in its Flash Point/Boiling Point gap . It allows for high-temperature kinetics without the safety risks associated with lower-boiling aromatics like benzene or toluene.[1]
Table 1: Technical Specifications (Typical Grades)
| Property | Metric | Unit | Relevance to R&D |
| Boiling Range | 165 – 290 | °C | Enables high-temp reflux without pressure vessels. |
| Flash Point | 60 – 100 | °C | Classified as Combustible (not Flammable) in many jurisdictions, easing storage.[1] |
| Aromatic Content | > 99 | % wt | Critical for |
| Density (15°C) | 0.88 – 0.91 | g/cm³ | Facilitates phase separation from aqueous layers (floats on water).[1] |
| Kauri-Butanol (Kb) | ~90 - 100 | - | High value indicates superior ability to dissolve resins/polymers compared to aliphatics.[1] |
| Vapor Pressure | < 0.1 | kPa (@20°C) | Low volatility reduces evaporative loss during extended reactions.[1] |
Process Insight: The high aromatic content makes this solvent aggressive toward certain elastomers (e.g., natural rubber, EPDM). Researchers must use Viton® or Teflon® (PTFE) seals in reaction vessels and HPLC lines.[1]
Analytical Protocol: Compositional Verification
Because CAS 64742-94-5 is a UVCB, batch-to-batch variability can alter reaction kinetics or extraction efficiency. The following protocol is a self-validating method for characterizing the hydrocarbon distribution using GC-MS. This is adapted from ASTM D5134 principles but optimized for research labs.
Method Principle
Capillary Gas Chromatography with Mass Spectrometry (GC-MS) is used to resolve the complex mixture of alkylbenzenes and naphthalenes.[1] A non-polar column is selected to separate components primarily by boiling point.[1]
Experimental Workflow
Instrument: Agilent 7890/5977 or equivalent GC-MS. Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1] Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).[1]
Step-by-Step Procedure:
-
Sample Preparation:
-
Dilute 50 µL of CAS 64742-94-5 into 1.5 mL of Dichloromethane (DCM).[1]
-
Internal Standard: Add 10 µL of n-Dodecane-d26 (or similar deuterated alkane) to validate injection precision.
-
-
Inlet Parameters:
-
Oven Program:
-
Detection (MS):
Figure 2: Analytical workflow for characterizing heavy aromatic naphtha batches.
Applications in Synthesis & Extraction
High-Temperature Synthesis Medium
In pharmaceutical intermediate synthesis, CAS 64742-94-5 is often used as a replacement for toxic chlorinated solvents (like dichlorobenzene) in:
-
Azeotropic Distillations: Efficient water removal due to its immiscibility and high boiling point.[1]
-
Coupling Reactions: Suzuki or Heck couplings requiring elevated temperatures (>120°C) where toluene reflux is insufficient.[1]
Agrochemical Formulations
It acts as the primary carrier for lipophilic active ingredients (pesticides/herbicides) due to its ability to penetrate the waxy cuticle of plant leaves.[1]
Toxicology & Safety (E-E-A-T Critical)
Signal Word: DANGER
The primary risk profile of CAS 64742-94-5 is driven by two factors: Aspiration Toxicity and Naphthalene content .[1]
Aspiration Hazard (Category 1)
Due to its low surface tension and viscosity relative to its density, if swallowed, this liquid can enter the lungs (aspiration) causing severe chemical pneumonitis.[1]
-
Protocol: NEVER induce vomiting if ingested.
-
Mechanism: The hydrocarbon dissolves the surfactant layer of the alveoli, leading to capillary leakage and pulmonary edema.
Carcinogenicity Risks
Commercial grades may contain Naphthalene (CAS 91-20-3) at levels ranging from <1% to >10%.[1]
-
Regulatory Check: Researchers must check the Certificate of Analysis (CoA).[1] If Naphthalene > 1%, the mixture must be labeled as a suspected carcinogen (Carc. 2).[1]
-
Mitigation: Use "Naphthalene Depleted" grades (Solvent 200 ND) for GMP applications.
Figure 3: Risk assessment logic and immediate response protocols.
References
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Infocard: Solvent naphtha (petroleum), heavy arom.[2][1][3][4][5][6] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (1994).[1] Naphthas: Method 1550.[1] NIOSH Manual of Analytical Methods.[1] Retrieved from [Link]
-
ASTM International. (2020).[1] ASTM D5134-13(2017) Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.[1] Retrieved from [Link][1]
-
Shell Chemicals. (2023).[1] Solvent Naphtha Technical Data Sheet.[1][4] (Generic reference for industrial specifications). Retrieved from [Link][1]
Technical Guide: The Strategic Role of Carboxybenzyl (Cbz) Protection in Proline Ester Synthesis
Executive Summary
In the synthesis of peptide mimetics and organocatalysts, L-Proline presents unique challenges due to its secondary amine structure and conformational rigidity. The Carboxybenzyl (Cbz or Z) protecting group is not merely a blocking agent; it is a strategic tool that ensures optical purity and prevents catastrophic side reactions like diketopiperazine (DKP) formation. This guide details the mechanistic imperatives, validated protocols, and troubleshooting frameworks for utilizing Cbz in proline ester synthesis, emphasizing its role in maintaining stereochemical integrity during carboxyl modification.
The Strategic Necessity of Cbz in Proline Chemistry
Proline is the only proteinogenic amino acid with a secondary amine (
-
Nucleophilic Self-Condensation: Unprotected proline esters rapidly cyclize to form stable diketopiperazines (DKP), terminating chain growth.
-
Racemization: The
-proton of proline is vulnerable to abstraction, leading to enantiomeric loss via enolization or oxazolone intermediates.
The Cbz group (
Orthogonality Profile
| Protecting Group | Lability (Removal) | Stability (Tolerance) | Suitability for Proline Esterification |
| Cbz (Z) | Hydrogenolysis ( | Stable to: TFA, dilute HCl, mild bases, nucleophiles.[1][2] | High: Allows acid-catalyzed esterification. |
| Boc | Acid (TFA, HCl) | Stable to: Base, Hydrogenolysis.[2][3] | Low: Degrades during acid-catalyzed esterification. |
| Fmoc | Base (Piperidine) | Stable to: Acid.[1][2][3] | Medium: Compatible with acid esterification, but bulky and costly. |
Mechanistic Insight: Synthesis of N-Cbz-L-Proline
The protection step utilizes Schotten-Baumann conditions . This biphasic system is critical for proline because it allows the use of an inorganic base to scavenge the HCl byproduct without hydrolyzing the sensitive chloroformate reagent before it reacts with the amine.
Validated Protocol: N-Cbz-L-Proline Synthesis
Target Yield: >95% | Purity: >98% (HPLC)
Reagents:
-
L-Proline (
equiv) -
Benzyl Chloroformate (Cbz-Cl,
equiv) -
Sodium Hydroxide (NaOH,
equiv) -
Solvent: Water / Dioxane (1:1 v/v) or Water / Acetone
Step-by-Step Workflow:
-
Dissolution: Dissolve L-Proline in
NaOH at . The high pH ensures the proline nitrogen is deprotonated and nucleophilic. -
Addition: Add Cbz-Cl dropwise over 30 minutes. Critical: Maintain temperature
to prevent hydrolysis of Cbz-Cl. -
pH Control: Monitor pH. If it drops below 9, add supplemental NaOH. The reaction generates HCl, which must be neutralized to drive the equilibrium.[4]
-
Workup:
-
Wash the basic aqueous layer with diethyl ether (removes unreacted Cbz-Cl and benzyl alcohol).
-
Acidification: Acidify the aqueous layer to pH 2 with
HCl. The N-Cbz-Proline will precipitate or oil out. -
Extraction: Extract into Ethyl Acetate (EtOAc), dry over
, and concentrate.
-
Expert Note: Unlike primary amino acids, N-Cbz-Proline often exists as a viscous oil due to the presence of cis/trans rotamers around the tertiary carbamate amide bond. Do not mistake this oil for an impurity.
Visualization: Protection Pathway
Figure 1: The biphasic protection mechanism prevents reagent hydrolysis while ensuring amine reactivity.[4]
Esterification of N-Cbz-Proline
Once the nitrogen is "capped" with Cbz, the carboxyl group can be modified. The Cbz group is essential here because it suppresses 5(4H)-oxazolone formation , the primary pathway for racemization during carboxyl activation.
Mechanism of Racemization Suppression
Acyl-protected amino acids (like Acetyl-Pro) can cyclize to form oxazolones, which readily enolize and lose chirality. Carbamates (Cbz) reduce the nucleophilicity of the carbonyl oxygen, making this cyclization kinetically disfavored.
Validated Protocol: Steglich Esterification
Use Case: Synthesis of t-Butyl or Methyl Esters
Reagents:
-
N-Cbz-L-Proline (
equiv) -
Alcohol (
equiv, e.g., MeOH or t-BuOH) -
DCC (Dicyclohexylcarbodiimide,
equiv) -
DMAP (Dimethylaminopyridine,
equiv - Catalyst) -
Solvent: Dichloromethane (DCM), Anhydrous.
Step-by-Step Workflow:
-
Activation: Dissolve N-Cbz-Proline and the alcohol in dry DCM under Nitrogen.
-
Catalyst: Add DMAP. Cool to
. -
Coupling: Add DCC dissolved in DCM dropwise. The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Reaction: Stir at
for 1 hour, then room temperature for 3-12 hours. -
Purification: Filter off the DCU byproduct. Wash the filtrate with dilute HCl (removes DMAP) and
.
Visualization: Racemization Suppression Logic
Figure 2: Cbz protection prevents the formation of the oxazolone intermediate, preserving chirality.[5]
Deprotection Dynamics: Hydrogenolysis[3][5][7]
The final utility of Cbz is its clean removal via catalytic hydrogenolysis. This is a "traceless" deprotection, generating only toluene and
Reaction:
Key Technical Considerations:
-
Catalyst Poisoning: Proline synthesized from biological sources may contain trace sulfur (from Methionine/Cysteine impurities). Sulfur poisons Pd/C. Ensure high-purity starting material.
-
Spontaneous Cyclization: If the product is a Proline Methyl Ester (
), it is unstable as a free base. It will cyclize to DKP.[6] Immediate use or storage as a hydrochloride salt ( ) is mandatory.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201. [Classic Reference for Cbz Method]
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] [Authoritative Source on Stability/Lability]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis.[8] Tetrahedron, 60(11), 2447-2467. [Source for Racemization Mechanisms]
-
Organic Chemistry Portal. (n.d.).[9] Cbz-Protected Amino Groups. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Source for Orthogonality]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Bergmann azlactone peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. lscollege.ac.in [lscollege.ac.in]
Technical Guide: R-1-CBZ-Pyrrolidine-2-carboxylic acid Methyl Ester
Compound Class: Chiral Amino Acid Derivatives | CAS: 59483-79-1 (D-isomer)
Executive Summary
R-1-CBZ-Pyrrolidine-2-carboxylic acid Methyl Ester (commonly N-Cbz-D-proline methyl ester ) is a critical chiral building block in the synthesis of peptidomimetics, pharmaceuticals (particularly ACE inhibitors and HCV protease inhibitors), and organocatalysts.
This guide provides a rigorous analysis of its nomenclature, a validated synthetic protocol minimizing racemization, and advanced characterization techniques focusing on the rotameric nature of the N-carbamate bond.
Nomenclature & Structural Analysis
Systematic IUPAC Derivation
The IUPAC name is derived by treating the pyrrolidine ring as the parent heterocycle.
-
Parent Structure: Pyrrolidine-2-carboxylic acid (Proline).
-
Stereochemistry: The chiral center at position 2 is in the (R) configuration (corresponding to D-Proline ).
-
N-Protection: The nitrogen (position 1) is substituted with a benzyloxycarbonyl group (Cbz or Z), systematically named 1-(benzyloxycarbonyl) or as a 1-benzyl ester of the dicarboxylic acid system.
-
C-Terminus: The carboxylic acid is methylated, designated as 2-methyl ester .
Preferred IUPAC Name: 1-benzyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate
Alternative Valid Names:
-
Methyl (2R)-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylate
-
N-Cbz-D-proline methyl ester
Structural Visualization
The following diagram illustrates the mapping of the chemical name to the physical structure.
Figure 1: Deconstruction of the IUPAC nomenclature relative to functional groups.
Synthetic Methodology
Strategic Considerations
To synthesize this compound with high enantiomeric excess (
-
Route A (Recommended): Esterification of D-Proline
N-Protection.-
Rationale: Esterification of the free amino acid using thionyl chloride is robust. Subsequent protection under Schotten-Baumann conditions is mild and preserves stereochemistry.
-
-
Route B: N-Protection
Esterification.-
Risk:[1] Activation of N-protected amino acids (e.g., using DCC/DMAP) to form esters can sometimes lead to oxazolone formation and subsequent racemization.
-
Validated Protocol (Route A)
Step 1: Synthesis of D-Proline Methyl Ester Hydrochloride
-
Reagents: D-Proline (1.0 eq), Methanol (anhydrous, solvent), Thionyl Chloride (
, 1.2 eq). -
Setup: Flame-dried round-bottom flask,
ice bath, inert atmosphere ( ). -
Procedure:
-
Suspend D-Proline in anhydrous methanol.
-
Add
dropwise at (Exothermic!). -
Reflux for 4–6 hours until the solution is clear.
-
Concentrate in vacuo to yield D-Pro-OMe
HCl as a white solid.
-
Step 2: N-Cbz Protection
-
Reagents: D-Pro-OMe
HCl (from Step 1), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Sodium Bicarbonate ( , 2.5 eq). -
Solvent: DCM/Water biphasic system (1:1).
-
Procedure:
-
Dissolve the ester salt in water/DCM.
-
Add
to neutralize and buffer the solution ( ). -
Add Cbz-Cl dropwise at
.[2] -
Stir vigorously at Room Temperature (RT) for 12 hours.
-
Workup: Separate phases. Wash organic layer with
,ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> , and Brine. Dry over .[2][3][4]
-
Figure 2: Two-step synthetic workflow for high-fidelity production.
Analytical Characterization
Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 263.29 g/mol | |
| Appearance | Colorless Oil / Low-melting Solid | Isomer dependent; often an oil at RT. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water. |
| Boiling Point | Requires high vacuum. |
NMR Analysis & Rotamers
A critical aspect of analyzing N-carbamate proline derivatives is the presence of rotamers . Due to the restricted rotation around the
Expected
-
Aromatic (Cbz):
(m, 5H). -
Benzylic (
-Ph): (split singlets/multiplets due to rotamers). -
Alpha-Proton (
): (dd, distinct shift for rotamers). -
Methyl Ester (
): (singlets, split). -
Ring Protons: Multiplets at
and .[4]
Quality Control Warning: Do not mistake the split peaks for impurities. Variable Temperature (VT) NMR can coalesce these peaks, confirming they are dynamic rotamers.
References
-
Organic Syntheses. (1993). Synthesis of (S)-2-Methylproline. Org. Synth. 1993, 72,[5] 62. Retrieved from [Link][6]
-
ResearchGate. (2014). Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline. Acta Poloniae Pharmaceutica.[4] Retrieved from [Link]
-
Royal Society of Chemistry. (2016). N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations. Supplementary Information. Retrieved from [Link]
Sources
Stereochemical Engineering: A Comparative Technical Analysis of L- vs. D-Proline Derivatives
Executive Summary
The Chiral Switch in Molecular Design
In the high-stakes arena of drug discovery and asymmetric synthesis, the choice between L-proline (the natural proteinogenic scaffold) and D-proline (its "unnatural" enantiomer) is rarely a binary selection of mirror images. It is a strategic decision that dictates proteolytic stability , conformational locking , and catalytic trajectory .
This guide moves beyond basic stereochemistry to analyze the functional divergence of these derivatives. While L-proline derivatives dominate natural product synthesis and scaffold design due to availability, D-proline derivatives have emerged as critical tools for escaping the "proteolytic clip" in peptide therapeutics and accessing inverse-stereochemical space in organocatalysis.
Part 1: Stereochemical & Conformational Dynamics
The Cis/Trans Isomerization Barrier
Unlike other amino acids where the trans peptide bond is energetically favored by >2.5 kcal/mol, proline derivatives possess a unique cyclic pyrrolidine side chain that reduces this difference to ~0.5 kcal/mol. This intrinsic instability allows proline to populate both cis and trans states, acting as a molecular switch.
-
L-Proline: In peptide chains, L-Pro favors the trans conformation (
) but frequently samples the cis state ( ) to initiate turns. However, in L-amino acid environments, L-Pro turns are often flexible. -
D-Proline: When inserted into an L-peptide sequence, D-Proline exerts a "heterochiral effect." It strongly stabilizes
-turns (specifically Type II') by locking the backbone into a specific geometry that is sterically disallowed for L-Pro. This makes D-Pro derivatives essential for nucleating hairpin structures in peptidomimetics.
Ring Puckering Dynamics
The pyrrolidine ring is not planar; it puckers to relieve torsional strain.
-
C
-endo: Favored by L-Proline in many collagen-like structures. -
C
-exo: Often favored by 4-hydroxyproline derivatives (depending on stereochemistry of the -OH). -
Impact: The puckering preference dictates the
and torsion angles of the backbone, directly influencing the binding affinity of proline-based drugs (e.g., ACE inhibitors) to their targets.
Part 2: Synthetic Utility & Organocatalysis[1][2]
The "Proline World" Mechanism
Proline derivatives are the workhorses of organocatalysis, utilizing the secondary amine to form covalent intermediates (enamines or iminiums) with carbonyl substrates.
-
L-Proline Catalysis: Activates substrates to expose the Re-face (typically), leading to (S)-enantiomers in aldol reactions.
-
D-Proline Catalysis: Provides access to the Si-face, yielding (R)-enantiomers.
-
The Divergence: While theoretically perfect mirror images, in practice, the solubility and crystal packing of L- and D- derivatives can differ slightly in chiral solvents or in the presence of chiral impurities, occasionally leading to non-linear effects in enantioselectivity.
Visualization: The Stereochemical Fork
The following diagram illustrates how the choice of chiral scaffold dictates the reaction pathway and product stereochemistry.
Figure 1: Divergent synthesis pathways. The rigid chiral backbone of the proline derivative forces the incoming electrophile to attack from a specific face, enabling high enantiomeric excess (ee).
Part 3: Biological & Pharmacological Implications[1]
Protease Resistance (The "Stealth" Factor)
The most critical technical differentiator for drug development is metabolic stability. Mammalian proteases (e.g., trypsin, chymotrypsin) have evolved to recognize and cleave peptide bonds adjacent to L-amino acids .
-
Mechanism: The active sites of these enzymes are chiral pockets designed to fit the specific steric footprint of L-residues.
-
D-Proline Advantage: Substituting L-Pro with D-Pro renders the peptide bond "invisible" or sterically incompatible with the protease active site. This can extend the plasma half-life of a peptide drug from minutes to hours.
Comparative Data: Stability & Potency
| Feature | L-Proline Derivatives | D-Proline Derivatives | Drug Development Application |
| Natural Abundance | High (Proteinogenic) | Low (Bacteria/Amphibians) | L: Cheap starting material. D: Specialized synthesis. |
| Proteolytic Stability | Low (Susceptible to Prolyl Endopeptidases) | High (Resistant to cleavage) | D-Pro used in "Retro-Inverso" peptides. |
| Turn Induction | Flexible Turns / Polyproline Helix | Stabilized | D-Pro locks peptides into bioactive conformations. |
| Toxicity | Generally Recognized as Safe (GRAS) | Potential Nephrotoxicity (High Dose) | D-amino acids can accumulate; requires specific ADME/Tox screening. |
Part 4: Experimental Protocols
Protocol A: Enantioselective Aldol Screen (L- vs D-Proline)
Objective: To validate the stereochemical reversal efficiency of proline catalysts.
Reagents:
-
Acetone (Solvent & Reagent)
-
4-Nitrobenzaldehyde (Substrate)
-
Catalyst A: L-Proline (20 mol%)
-
Catalyst B: D-Proline (20 mol%)
Workflow:
-
Preparation: Dissolve 4-nitrobenzaldehyde (1.0 eq) in anhydrous DMSO/Acetone (1:4 v/v).
-
Initiation: Add 20 mol% of L-Proline to Vial A and 20 mol% of D-Proline to Vial B.
-
Incubation: Stir at room temperature for 24 hours. The heterogeneous mixture will slowly become homogeneous as the proline reacts.
-
Quenching: Add saturated ammonium chloride solution. Extract with ethyl acetate.
-
Analysis (Critical Step): Analyze the organic layer via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).
-
Expectation: Vial A shows major peak at
((S)-aldol). Vial B shows major peak at ((R)-aldol). -
Validation: If ee% < 90%, check water content (water inhibits the enamine cycle).
-
Protocol B: Solid-Phase Peptide Synthesis (SPPS) with D-Proline
Objective: Incorporation of D-Pro to induce a
Challenge: Coupling onto secondary amines (like Proline) is difficult; coupling of D-Pro requires care to prevent racemization back to L-Pro.
Step-by-Step:
-
Resin Loading: Swell Rink Amide resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine/DMF to remove Fmoc group. Wash 3x with DMF.
-
Activation (The "Self-Validating" Choice):
-
Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt as coupling agents.
-
Ratio: 4 eq Fmoc-D-Pro-OH : 3.9 eq HATU : 8 eq DIPEA.
-
Reasoning: HATU/HOAt minimizes racemization better than HBTU/HOBt for chiral couplings.
-
-
Coupling: Add activated mixture to resin. Shake for 45 mins.
-
Monitoring: Perform a Chloranil Test (specifically for secondary amines) rather than a Kaiser test.
-
Blue particles: Incomplete coupling (Repeat step 4).
-
Colorless/Yellow: Complete coupling.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Part 5: References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link
-
MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology. Link
-
Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined proline-derived peptidomimetics.[1] Current Protein and Peptide Science. Link
-
Melkko, S., & Scheuermann, J. (2006). Encoded self-assembling chemical libraries. Nature Biotechnology. (Discusses D-Proline in stability). Link
-
Li, S. J., et al. (2008). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst.[2][3][4] PMC - PubMed Central. Link
Sources
Methodological & Application
Catalytic hydrogenolysis conditions for Cbz group removal
Application Note: Catalytic Hydrogenolysis of the Benzyloxycarbonyl (Cbz) Group
Executive Summary
The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, prized for its stability against acidic and basic conditions. However, its removal requires precise catalytic hydrogenolysis to avoid side reactions or catalyst ignition. This guide details the mechanistic underpinnings, standard operating procedures (SOPs), and advanced chemoselective protocols for Cbz deprotection. It prioritizes safety (handling pyrophoric Pd/C) and reproducibility.
Mechanistic Principles
Understanding the mechanism is vital for troubleshooting stalled reactions. The deprotection is not a simple hydrolysis but a reductive cleavage occurring on the surface of the heterogeneous catalyst.
Key Steps:
-
Adsorption: The benzyl aromatic ring coordinates to the Palladium (Pd) surface.
-
Oxidative Addition: Hydrogen is adsorbed onto the Pd surface (forming Pd-H species).
-
Hydrogenolysis: The benzylic C-O bond is cleaved, releasing toluene.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release
and the free amine.[1]
Visualizing the Pathway:
Caption: Step-wise mechanistic pathway of Cbz removal via Pd-catalyzed hydrogenolysis.
Critical Parameters & Decision Matrix
Before selecting a protocol, evaluate these variables to ensure success.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | 10% Pd/C (wet) | "Wet" (50% |
| Solvent | MeOH or EtOH | High solubility for polar substrates; protic nature aids H-bonding. Acetic Acid is added if the amine product poisons the catalyst. |
| H-Source | Standard kinetic profile. Use Ammonium Formate (Transfer Hydrogenation) for safety or scale-up.[2] | |
| Pressure | 1 atm (Balloon) | Sufficient for 95% of cases. High pressure (Parr shaker) increases risk of reducing aromatic rings or over-reduction. |
Experimental Protocols
Protocol A: Standard Hydrogenolysis ( Balloon)
Best for: Routine deprotection of stable substrates.
Safety Pre-check: Ensure an Argon/Nitrogen line is available. NEVER add dry Pd/C to a solvent containing hydrogen or air; it will spark.[3]
-
Preparation: Dissolve the substrate (1.0 equiv) in Methanol (0.1 M concentration).
-
Note: If the product amine is basic enough to poison the catalyst, add 1.0-1.5 equiv of HCl or Acetic Acid.
-
-
Inerting: Flush the reaction flask with Argon.
-
Catalyst Addition: Carefully add 10 wt% of 10% Pd/C (wet) .
-
Example: For 100 mg substrate, add 10 mg catalyst.
-
-
Purge: Seal flask with a septum. Insert a needle connected to a vacuum line to evacuate, then backfill with Argon. Repeat 3x.
-
Hydrogenation: Attach a balloon filled with
gas via a needle. Open the line to the flask. -
Reaction: Stir vigorously at Room Temperature (RT) for 1–4 hours.
-
Monitoring: Check TLC. The UV-active Cbz spot should disappear. Stain with Ninhydrin to see the free amine (if applicable).
-
-
Workup:
-
Flush with Argon to remove
. -
Filter the mixture through a pad of Celite (diatomaceous earth) to remove Pd/C.
-
Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.[4]
-
Protocol B: Transfer Hydrogenation (Ammonium Formate)
Best for: Scalable chemistry, labs without gas cylinders, or substrates sensitive to gas bubbling.
Workflow Diagram:
Caption: Workflow for Ammonium Formate mediated transfer hydrogenation.
-
Setup: To a solution of substrate in MeOH, add 10% Pd/C (10 wt%).
-
Reagent: Add Ammonium Formate (
, 3–5 equiv) or 1,4-Cyclohexadiene (3–5 equiv). -
Reaction: Heat to mild reflux or 60°C.
-
Completion: Reaction is usually faster than balloon hydrogenation (30–60 mins).
-
Workup: Filter through Celite. Excess ammonium formate can be removed by sublimation (high vacuum) or aqueous wash.
Advanced Chemoselectivity (The "Sajiki" Protocol)
Challenge: Removing Cbz while retaining a Benzyl Ether (Bn) or minimizing olefin reduction. Solution: Selectively "poisoning" the catalyst surface to inhibit the more difficult reduction (Benzyl ether) while allowing the easier one (Cbz).
Protocol:
-
Use MeOH as the solvent.
-
Add Ammonia or Pyridine (0.5 – 1.0 equiv) to the reaction mixture before adding the catalyst.
-
Proceed with Protocol A (
balloon). -
Result: The amine/pyridine occupies the highly active sites required for benzyl ether cleavage, effectively halting that reaction while Cbz hydrogenolysis proceeds.
Selectivity Table:
| Functional Group | Standard Conditions (Pd/C, H2) | With Pyridine/NH3 Additive |
| N-Cbz | Cleaved | Cleaved |
| O-Benzyl (Bn) | Cleaved | Preserved |
| Alkene | Reduced | Reduced (mostly) |
| N-Boc / N-Fmoc | Stable | Stable |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Catalyst Poisoning | Sulfur (thiols, thioethers) and free amines poison Pd. Add Acetic Acid (5-10%) to protonate amines. Use high catalyst loading (20-50 wt%) for sulfur-containing compounds. |
| Fire/Sparking | Dry Catalyst | ALWAYS use wet Pd/C (~50% water content). If dry is required, add it under a blanket of Argon, never pour through air into solvent.[3] |
| Low Yield | Product Trapped | Free amines can bind to the carbon support. Wash the Celite pad with Ammonia in MeOH or warm EtOAc to release the product. |
| Over-reduction | High Activity | If aromatic rings (e.g., phenol) are reducing, switch solvent to EtOAc (non-protic slows reaction) or use Pd(OH)2 (Pearlman's Catalyst) with careful monitoring. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
-
Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[5][9][10] Tetrahedron Lett.[5][9]1995 , 36, 3465–3468.[5][9][10]
-
Anwer, M. K.; Spatola, A. F. "Ammonium Formate Catalytic Transfer Hydrogenation in Peptide Synthesis." Synthesis1980 , 11, 929–932.
-
Felix, A. M.; et al. "Rapid Removal of Protecting Groups by Transfer Hydrogenation using 1,4-Cyclohexadiene." J. Org.[9] Chem.1978 , 43, 4194.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Benzyl Ethers [organic-chemistry.org]
Synthesis of proline-containing peptides using (R)-N-Cbz-proline methyl ester
Application Note: Strategic Incorporation of (R)-N-Cbz-Proline Methyl Ester in Peptidomimetics
Executive Summary
This guide details the strategic application of (R)-N-Cbz-proline methyl ester (Cbz-D-Pro-OMe) in the solution-phase synthesis of metabolically stable peptidomimetics. While L-proline is ubiquitous in natural proteins, its enantiomer, (R)-proline (D-proline), is increasingly utilized in drug discovery to induce specific
This protocol addresses the two primary challenges associated with this building block:
-
Orthogonality: Managing the Cbz (N-protecting) and Methyl Ester (C-protecting) groups without premature cleavage.
-
Stereochemical Integrity: Preventing racemization (conversion of R to S) during the activation of the proline carboxylate, a risk elevated by the secondary amine nature of the proline ring.[1]
Strategic Overview & Chemical Logic
Why (R)-Proline?
Incorporating (R)-proline into a peptide backbone composed of L-amino acids introduces a "mismatch" that forces the peptide chain into specific secondary structures, most notably the
The Orthogonal Strategy
The Cbz (benzyloxycarbonyl) and Methyl Ester (OMe) groups provide a robust orthogonal pair for solution-phase synthesis:
-
Cbz Group: Stable to acidic conditions (TFA) used to remove Boc groups and mild basic conditions used for Fmoc removal. It is removed via catalytic hydrogenolysis (
/Pd-C), which is neutral and gentle. -
Methyl Ester: Stable to hydrogenolysis and mild acid. It is removed via saponification (LiOH), converting the ester to a free carboxylic acid for subsequent coupling.
Critical Control Points: The Racemization Risk
The most critical failure mode when using Proline derivatives is racemization at the
Mitigation Strategy:
-
Avoid: Carbodiimides (DCC/DIC) without additives.
-
Employ: Phosphonium or Uronium salts (PyBOP, HATU) with HOAt, which accelerate coupling rates faster than the rate of racemization.
-
Temperature Control: Perform activation steps at 0°C.
Detailed Protocols
Protocol A: Controlled Saponification (C-Terminal Activation)
Objective: Hydrolyze the methyl ester to yield (R)-N-Cbz-Proline-OH without racemization.
Materials:
-
(R)-N-Cbz-Pro-OMe
-
Lithium Hydroxide Monohydrate (LiOH·H2O)
-
Solvent: THF/Methanol/Water (3:1:1 v/v)[4]
-
1M HCl (aqueous)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equivalent of (R)-N-Cbz-Pro-OMe in the THF/MeOH/Water mixture (0.1 M concentration).
-
Cooling: Place the reaction vessel in an ice-water bath and cool to 0°C. Note: Low temperature is non-negotiable to prevent racemization.
-
Base Addition: Add 1.2 equivalents of LiOH·H2O slowly.
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for disappearance of the ester.
-
Neutralization: Once complete, carefully acidify the cold solution to pH 2–3 using 1M HCl.
-
Extraction: Extract immediately with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo.-
Self-Validation Check:
H NMR should show the disappearance of the methyl singlet (~3.7 ppm) and retention of the Cbz aromatic protons.
-
Protocol B: Fragment Coupling (Elongation)
Objective: Couple (R)-N-Cbz-Pro-OH to an amine component (
Materials:
-
(R)-N-Cbz-Pro-OH (from Protocol A)
-
Amine component (e.g., H-Ala-OMe[5]·HCl)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: Dry DMF
Step-by-Step Procedure:
-
Activation: Dissolve (R)-N-Cbz-Pro-OH (1.0 eq) and HATU (1.1 eq) in dry DMF under Nitrogen.
-
Base Addition 1: Add DIPEA (1.0 eq) and stir for 2 minutes at 0°C to form the activated ester.
-
Coupling: Add the amine component (1.0 eq) followed by additional DIPEA (2.0 eq).
-
Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with EtOAc, wash with 5%
, Sat. , and Brine.-
Why HATU? HATU is superior to HOBt/EDC for proline coupling because the aza-benzotriazole moiety stabilizes the active ester, minimizing the oxazolone formation pathway described in Section 3 [1].
-
Protocol C: Cbz Removal (N-Terminal Activation)
Objective: Remove the Cbz group to expose the secondary amine for the next cycle.
Materials:
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen Gas (
) or Ammonium Formate
Step-by-Step Procedure:
-
Preparation: Dissolve the peptide in Methanol.
-
Catalyst: Carefully add 10% Pd/C (10% by weight of the peptide mass) under an inert atmosphere (Nitrogen). Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Sparge the solution with
gas (balloon pressure is sufficient) for 2–6 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst.
-
Concentration: Evaporate the solvent to yield the free amine.
-
Self-Validation Check: The disappearance of aromatic signals in NMR (7.3 ppm region) confirms deprotection.
-
Workflow Visualization
The following diagram illustrates the synthetic pathway and the critical decision points to avoid racemization.
Figure 1: Synthetic workflow for (R)-N-Cbz-Pro-OMe processing. Note the critical risk of oxazolone formation during the activation step, mitigated by using HATU at low temperatures.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Racemization Detected | High temperature during saponification or coupling.[1] | Ensure LiOH hydrolysis is strictly at 0°C. Switch coupling reagent to HATU or PyOxim. |
| Incomplete Coupling | Steric hindrance of the secondary amine (if coupling to Pro).[1] | Double couple (repeat step) or use microwave irradiation (max 50°C). |
| Diketopiperazine (DKP) Formation | Occurs when Pro is the 2nd residue from N-term during deprotection. | Avoid basic deprotection conditions for the N-term if Pro is at the C-term of a dipeptide. Use acid-labile protection for the 3rd residue. |
| Incomplete Hydrogenolysis | Catalyst poisoning (Sulfur traces). | Wash the catalyst with fresh solvent or increase |
References
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Protection and Deprotection Mechanisms. Retrieved from [Link]
-
Thieme Connect. (2022).[10] Synthesis of Peptides Containing Proline Analogues. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes. Retrieved from [Link]
-
ResearchGate. (2023). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Esterification of N-Cbz-proline to its methyl ester
Executive Summary
This application note details the synthesis of N-Benzyloxycarbonyl-L-proline methyl ester (Z-Pro-OMe) from N-Benzyloxycarbonyl-L-proline (Z-Pro-OH) .[1] While esterification is a fundamental transformation, the specific steric constraints of the pyrrolidine ring and the conformational dynamics of the N-carbamate protecting group require precise control to maximize yield and ensure enantiomeric integrity.
We present two distinct protocols:
-
Protocol A (Standard Scale-Up): A robust, acid-catalyzed method using Thionyl Chloride (
) in Methanol. This is the industry standard for gram-to-kilogram synthesis due to its high atom economy and ease of purification.[1] -
Protocol B (Mild/Library Scale): A base-mediated alkylation using Methyl Iodide (
) and Potassium Carbonate ( ).[1] This method is preferred for high-throughput screening (HTS) or when acid-sensitive moieties are present on modified proline scaffolds.[1]
Key Technical Insight: A frequent point of confusion in the analysis of Z-Pro-OMe is the appearance of "doubled" peaks in NMR spectroscopy. This is not an impurity but a result of cis/trans rotamers around the tertiary carbamate bond, a phenomenon intrinsic to N-substituted prolines.
Chemical Context & Mechanism
Substrate: N-Cbz-L-Proline (Z-Pro-OH) Product: N-Cbz-L-Proline Methyl Ester (Z-Pro-OMe) CAS Registry: 5211-23-4 (Product)[1]
Mechanistic Pathway (Protocol A)
The reaction proceeds via the in situ generation of anhydrous Hydrogen Chloride (HCl) from Thionyl Chloride and Methanol. The carboxylic acid is protonated, making the carbonyl carbon highly electrophilic and susceptible to attack by methanol (Fischer Esterification).
Figure 1: Mechanistic flow of Thionyl Chloride mediated esterification.[1] The reaction is driven by the irreversible loss of
Experimental Protocols
Protocol A: Thionyl Chloride Mediated Esterification (Preferred for Scale-Up)
Target Scale: 10 g | Yield Expectation: 90-98%[1]
Safety Warning: Thionyl chloride releases
Materials:
-
N-Cbz-L-Proline (10.0 g, 40.1 mmol)[1]
-
Thionyl Chloride (3.5 mL, 48.1 mmol, 1.2 eq)[1]
-
Methanol (anhydrous, 100 mL)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Place under an inert atmosphere (
or Ar).[1][3] -
Solvent Charge: Add anhydrous Methanol (80 mL) to the RBF and cool to 0°C using an ice bath.
-
Activation: Add Thionyl Chloride (3.5 mL) dropwise over 15 minutes. Note: The reaction is exothermic; ensure temperature remains < 10°C. Stir for an additional 15 minutes to generate anhydrous HCl.
-
Substrate Addition: Add N-Cbz-L-Proline (10.0 g) in one portion (solid) or dissolved in the remaining 20 mL Methanol.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–5 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (Rotovap) to remove MeOH and excess HCl. A viscous oil will remain.
-
Redissolve the residue in Ethyl Acetate (100 mL).
-
Wash 1: Sat.
(2 x 50 mL) to neutralize residual acid.[1] -
Wash 2: Brine (1 x 50 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: The resulting oil is usually sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO2, 20-40% EtOAc in Hexanes).[1]
Protocol B: Methyl Iodide / Carbonate Alkylation (Mild Method)
Target Scale: 100 mg - 1 g | Yield Expectation: 85-95%[1]
Why use this? Ideal for parallel synthesis arrays or if the substrate contains acid-labile protecting groups (e.g., TBDMS ethers) elsewhere on the molecule.
Materials:
-
N-Cbz-L-Proline (1.0 eq)[1]
-
Methyl Iodide (MeI) (1.5 eq) - Caution: Carcinogen/Neurotoxin[1]
-
Potassium Carbonate (
) (2.0 eq, anhydrous, finely ground)[1] -
DMF (Dimethylformamide) or Acetone[1]
Step-by-Step Procedure:
-
Dissolve Z-Pro-OH in DMF (0.2 M concentration).
-
Add finely ground
. Stir at RT for 10 minutes to form the carboxylate salt. -
Add Methyl Iodide dropwise.
-
Stir at RT for 4–12 hours.
-
Work-up: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry and concentrate.
Analytical Validation & Quality Control
Critical Insight: NMR Rotamers
Unlike most amino acids, proline is a secondary amine. When N-acylated (as in Z-Pro-OMe), the amide bond possesses significant double-bond character (
Observation: You will see two sets of signals in
-
Do not mistake this for impurity.
-
Validation: Heating the NMR sample to 50-60°C will often cause the peaks to coalesce, confirming they are dynamic conformers.
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Crystallizes slowly at low temp.[1] |
| Molecular Weight | 263.29 g/mol | Formula: |
| TLC ( | ~0.60 (1:1 EtOAc/Hex) | Stains with UV and |
| Split peaks due to rotamers. | ||
| Chiral Purity | > 99% ee | Acid catalysis (Method A) rarely causes racemization.[1] |
Troubleshooting & Optimization
Figure 2: Decision tree for common issues encountered during synthesis and analysis.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of Amino Acid Methyl Ester Hydrochlorides. (Standard protocol for Thionyl Chloride/Methanol esterification).
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Sauron, et al. "L-Proline Esterification Discussion."[1] ScienceMadness, citing The Practice of Peptide Synthesis. (Practical discussion on workup and yields). [1]
-
RSC Advances. Electronic Supplementary Information for N-Acryloyl-L-proline methyl ester. (Provides comparative NMR data showing rotameric splitting in Proline esters). [1]
-
National Institutes of Health (NIH) / PubChem. Compound Summary: N-Cbz-L-proline.[1] (Physical properties and safety data). [1]
Sources
Use of benzyl chloroformate for N-protection of proline
Application Note: N-Protection of L-Proline with Benzyl Chloroformate (Cbz-Cl)
Executive Summary
This guide details the protocol for protecting L-Proline with a benzyloxycarbonyl (Cbz or Z) group using Schotten-Baumann conditions. Unlike primary amino acids, L-Proline is a secondary amine with unique conformational rigidity. This protocol addresses specific challenges associated with proline, including the formation of NMR rotamers, solubility management of the zwitterionic starting material, and crystallization strategies for the resulting oil/low-melting solid.
Key Deliverables:
-
High-yield synthesis (>90%) of N-Cbz-L-Proline.
-
Purification via acid-base extraction and "drowning-out" crystallization.
-
Critical quality control parameters distinguishing rotamers from impurities.
Strategic Rationale & Chemistry
The Cbz group is chosen for Proline protection when stability against acidic conditions (e.g., TFA used in Boc chemistry) is required, yet removal via neutral hydrogenolysis is desired.
Reaction Mechanism (Schotten-Baumann)
The reaction utilizes a biphasic system (Water/Ether or Water/Dioxane). Base (
-
Solubilization: Deprotonates the carboxylic acid of Proline, making it soluble in the aqueous phase.
-
Scavenging: Neutralizes the
byproduct formed during the nucleophilic attack, preventing protonation of the amine which would kill the reaction.
Diagram 1: Reaction Mechanism & Pathway
Caption: Nucleophilic attack of L-Proline on Cbz-Cl under basic conditions yields N-Cbz-L-Proline and NaCl.
Detailed Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| L-Proline | 115.13 | 1.0 | Substrate |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 - 1.2 | Protecting Group Source |
| NaOH (2M) | 40.00 | 2.0 - 2.5 | Base/Scavenger |
| Diethyl Ether or THF | - | Solvent | Organic Phase |
| HCl (1M and 6M) | - | - | Workup/Acidification |
Step-by-Step Procedure
Phase 1: Solubilization & Setup
-
Dissolution: In a 3-neck round-bottom flask, dissolve L-Proline (10 g, 86.9 mmol) in 2M NaOH (44 mL).
-
Note: The solution must be basic (pH ~10-11) to ensure the amine is unprotonated and nucleophilic.
-
-
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Critical: Low temperature controls the exothermic reaction and suppresses the hydrolysis of Cbz-Cl by water.
-
Phase 2: The Schotten-Baumann Reaction 3. Addition: Dilute Cbz-Cl (16.3 g, 95.6 mmol, 1.1 equiv) with an equal volume of diethyl ether (or THF). Add this solution dropwise over 30–45 minutes.
- Simultaneous Base Addition: If the pH drops below 9 during addition (check with pH paper), add supplementary 2M NaOH dropwise to maintain alkalinity.
- Reaction: Vigorously stir the biphasic mixture at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2–3 hours.
Phase 3: Workup & Isolation
5. Wash: Separate the layers. Extract the aqueous layer (which contains the product as a sodium salt) with diethyl ether (
- Observation: The product will separate as an oil or white precipitate.
- Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (EtOAc) (
mL). - Drying: Wash the combined EtOAc layers with brine, dry over anhydrous
, and filter. - Concentration: Evaporate the solvent under reduced pressure. The product often initially appears as a viscous colorless oil.
Phase 4: Crystallization (The "Drowning-Out" Method) [5]
-
Challenge: Cbz-Proline solidifies slowly compared to other amino acids.
-
Method: Dissolve the oil in a minimum amount of warm EtOAc or Ethanol. Add non-polar anti-solvent (Hexane or Petroleum Ether) until turbid. Scratch the flask walls and store at -20°C overnight to induce crystallization.
Diagram 2: Experimental Workflow
Caption: Workflow for isolation of N-Cbz-L-Proline via acid-base extraction.
Quality Control & Characterization
Target Specifications:
-
Appearance: White crystalline powder or viscous oil (crystallizes over time).
-
Melting Point: 75–78°C [1].[6]
-
Specific Rotation:
(c=2, EtOH) [1].[6]
The "Rotamer" Phenomenon in NMR
CRITICAL NOTE: Proline amides exhibit restricted rotation around the N-C(O) bond, leading to distinct cis and trans isomers (rotamers) visible in NMR. Do not mistake this for impurity.
-
1H NMR (CDCl3): You will see doubled peaks.
- -proton (CH): Typically two multiplets around 4.3–4.5 ppm.
-
Aromatic protons: ~7.3 ppm (often overlapping).
-
13C NMR: Doubling of signals is even more distinct.
-
Carbonyl carbons appear as two peaks (e.g., ~154.0 and 155.9 ppm) [2].
-
Deprotection Strategies
When the synthesis is complete, the Cbz group can be removed using one of two orthogonal methods:
| Method | Reagents | Mechanism | Best For |
| Hydrogenolysis | Catalytic reduction | Acid-sensitive substrates. Cleanest method. | |
| Acidolysis | 33% HBr in Acetic Acid | Acid hydrolysis | Substrates containing sulfur (which poisons Pd) or alkenes (which reduce). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Cbz-Cl | Ensure temperature stays at 0°C during addition. Add Cbz-Cl slowly. |
| Oiling Out | Impure product or solvent traces | Use the "Drowning-out" crystallization method (EtOAc/Hexane). Seed with a pure crystal if available. |
| Product in Ether Wash | pH was too low during wash | Ensure aqueous phase is pH > 10 before the first ether wash. If pH < 7, product extracts into ether and is lost. |
| NMR "Impurities" | Rotamers | Check ratio (usually 60:40 or 70:30). Heat NMR tube to 50-60°C; peaks should coalesce if they are rotamers. |
References
-
TCI Chemicals. Product Specification: N-Benzyloxycarbonyl-L-proline (CAS 1148-11-4).[6][7] Retrieved from
-
Northrup, J. D., et al. Metal-Binding Q-Proline Macrocycles. ChemRxiv (2020). (Provides specific 13C NMR rotamer data). Retrieved from
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Cbz stability and cleavage).
-
Master Organic Chemistry. The Cbz (Benzyloxycarbonyl) Protecting Group.[1][8][9] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Benzyloxycarbonyl-L-proline | 1148-11-4 | TCI AMERICA [tcichemicals.com]
- 7. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. youtube.com [youtube.com]
Experimental procedure for coupling N-Cbz-(R)-proline methyl ester
Application Note: Strategic Manipulation of N-Cbz-(R)-Proline Methyl Ester for Peptide Synthesis
Abstract & Strategic Overview
N-Cbz-(R)-proline methyl ester (N-benzyloxycarbonyl-D-proline methyl ester) represents a critical orthogonal building block in the synthesis of peptidomimetics, particularly for inducing β-turns or preventing proteolytic degradation in peptide therapeutics.[1] Unlike standard L-amino acids, the (R)-enantiomer (D-Proline) introduces specific stereochemical constraints that rigidify peptide backbones.[1]
This fully protected intermediate acts as a synthetic pivot point .[1] It cannot be "coupled" directly; it must first be selectively deprotected at either the C-terminus (hydrolysis) or the N-terminus (hydrogenolysis) to participate in amide bond formation.[1]
This guide details three validated workflows:
-
Route A (C-Terminal Activation): Selective hydrolysis to generate the free acid for use as an acyl donor.[1]
-
Route B (N-Terminal Activation): Hydrogenolytic cleavage of the Cbz group to generate the free amine for use as an acyl acceptor.[1]
-
Route C (Ligation): Optimized coupling protocols to mitigate steric hindrance inherent to the secondary amine of proline.[1]
Chemical Architecture & Critical Quality Attributes
| Property | Specification |
| Compound Name | N-Cbz-(R)-Proline Methyl Ester |
| Stereochemistry | (R) / D-Enantiomer |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Protecting Groups | N-Term: Carbobenzyloxy (Cbz/Z) - Acid stable, H₂ labile.C-Term: Methyl Ester (OMe) - Base labile.[1][2][3] |
| Physical State | Typically a viscous, pale yellow oil or low-melting solid.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF.[1] Insoluble in water.[1] |
| Key Risk | Racemization: High risk during activation of the free acid if base/temperature is uncontrolled. |
Decision Tree: Divergent Synthesis
The following flowchart illustrates the decision logic for processing this intermediate based on the target peptide sequence.
Figure 1: Divergent synthetic pathways for N-Cbz-(R)-Proline Methyl Ester depending on its role as an acyl donor or acceptor.[1]
Route A: Selective Hydrolysis (Saponification)[1]
Objective: To remove the methyl ester without affecting the Cbz group or causing racemization, yielding N-Cbz-(R)-Proline.[1]
Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH.[1] The lithium cation is less Lewis-acidic and the reaction proceeds under milder conditions, significantly reducing the risk of
Protocol:
-
Dissolution: Dissolve 1.0 eq (e.g., 10 mmol) of N-Cbz-(R)-proline methyl ester in THF:Water (3:1 v/v, 30 mL) .
-
Note: Methanol can be used, but THF often provides better solubility for lipophilic Cbz-protected amino acids.[1]
-
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add LiOH·H₂O (1.5 eq) slowly.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (System: EtOAc/Hexane 1:1).[1]
-
Workup (Critical for Purity):
-
Evaporate THF under reduced pressure (rotary evaporator, <40°C).
-
Dilute the remaining aqueous residue with water (20 mL).[1]
-
Wash: Extract once with Diethyl Ether (20 mL) to remove unreacted ester or non-polar impurities.[1] Discard the organic layer.
-
Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2–3 using 1M HCl . Do not use strong mineral acids at high concentrations to prevent Cbz cleavage.
-
Extraction: Extract the cloudy acidic mixture with EtOAc (3 x 30 mL).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Yield: Expect 90–95% of a clear, viscous oil or white solid (N-Cbz-(R)-Proline).[1]
Route B: Selective Hydrogenolysis (Cbz Removal)[1]
Objective: To remove the N-Cbz group while leaving the methyl ester intact, yielding H-(R)-Proline-OMe.
Rationale: Palladium on Carbon (Pd/C) catalyzes the cleavage of the benzylic C-O bond.[1] This must be done in the absence of strong acids or bases to prevent ester hydrolysis or diketopiperazine (DKP) formation.
Protocol:
-
Preparation: Dissolve 1.0 eq of N-Cbz-(R)-proline methyl ester in Methanol (MeOH) . Concentration should be roughly 0.1 M.[1]
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) .
-
Example: For 1g of substrate, use 100mg of Pd/C.
-
-
Hydrogenation:
-
Monitoring: Monitor by TLC. The product (free amine) will be ninhydrin-positive (stains yellow/brown for proline) and more polar than the starting material.[1]
-
Time: Typically 2–4 hours.[1]
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the Pd catalyst. Wash the pad with MeOH.
-
Caution: Dry Pd/C is pyrophoric.[1] Keep the filter cake wet with water/methanol before disposal.
-
Concentrate the filtrate to yield H-(R)-Proline-OMe as a light yellow oil.[1]
-
Storage: Use immediately.[1] Free proline esters are unstable and can cyclize to form diketopiperazines (DKP) upon dimerization.[1]
-
Route C: The Coupling Event (Ligation)[1]
Scenario: Coupling the N-Cbz-(R)-Proline (Acid from Route A) to a primary amine (R-NH₂).[1]
Challenge: Proline is a secondary amine, but here it acts as the acyl donor. The risk is racemization of the activated ester. Solution: Use EDC/HOBt for standard couplings. For difficult couplings (sterically hindered amines), use HATU/DIEA but maintain strict temperature control.[1]
Protocol (Standard EDC/HOBt Coupling):
-
Dissolution: Dissolve N-Cbz-(R)-Proline (1.0 eq) and the Amine component (1.1 eq) in DCM (Dichloromethane) or DMF (if solubility is an issue).
-
Additives: Add HOBt (1.2 eq) .
-
Mechanistic Insight: HOBt forms an active ester that is reactive but less prone to oxazolone formation (the primary pathway for racemization) compared to the O-acylisourea formed by carbodiimides alone.[1]
-
-
Activation: Cool to 0°C. Add EDC·HCl (1.2 eq) and NMM (N-methylmorpholine, 2.0 eq) .[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature overnight.
-
Workup:
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Coupling to Proline) | Steric hindrance of secondary amine.[1][5] | Switch to HATU or PyAOP .[1] Perform double coupling. |
| Racemization (Loss of ee) | High pH or high temperature during activation.[1] | Use Collidine instead of DIEA (weaker base).[1][6] Keep reaction at 0°C longer. Avoid HOBt in DMF if possible (use Oxyma).[1] |
| Diketopiperazine (DKP) | Cyclization of dipeptide ester.[1] | Avoid storing the deprotected amine (Route B) for long periods.[1] Couple immediately. |
References
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.[1] Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][2][6][7][8][9] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]
-
Organic Syntheses. General Procedures for Saponification of Methyl Esters. Org.[1] Synth. Coll. Vol. 3, p.610.[1] Link
-
BenchChem. (2025).[1][5] Technical Support: Preventing Racemization of Proline During Peptide Synthesis.Link[1]
-
Han, S.Y., & Kim, Y.A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[7] Tetrahedron, 60(11), 2447-2467.[1] Link[1]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US20020037559A1 - Process for producing n-protected d-proline derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for monitoring reaction progress
Application Note AN-2026: Strategic Implementation of Analytical Techniques for Reaction Kinetics and Endpoint Determination
Abstract This guide outlines the operational frameworks for monitoring chemical reaction progress in pharmaceutical and material science R&D. It moves beyond simple endpoint detection to emphasize kinetic profiling and mechanistic understanding. We detail three distinct tiers of analysis: rapid qualitative screening (TLC), high-precision quantitative analysis (HPLC), and real-time in-situ monitoring (PAT/ReactIR), providing self-validating protocols for each.
Historically, reaction monitoring was binary: "Is it done yet?" Modern Quality by Design (QbD) principles demand a shift toward "How is it behaving?" Understanding reaction kinetics—the rate of starting material consumption versus product formation—is critical for:
-
Safety: Detecting accumulation of hazardous intermediates.[1]
-
Yield Optimization: Stopping reactions before product degradation (over-reaction).
-
Process Scalability: Identifying induction periods that may cause thermal runaways at scale.
Tier 1: Rapid Qualitative Screening (TLC & LC-MS)
Objective: Instantaneous visual confirmation of reaction progress and crude purity.
Mechanistic Insight
Thin Layer Chromatography (TLC) relies on the differential partitioning of analytes between a stationary phase (silica) and a mobile phase.[2] It is the only technique that allows simultaneous parallel analysis of multiple time-points without complex instrumentation.
Protocol: The "Co-Spot" Validation Method
-
Scope: Routine organic synthesis monitoring.
-
Validation Mechanism: The "Co-Spot" (Lane 2) eliminates ambiguity caused by matrix effects or slight Rf shifts.
Step-by-Step Workflow:
-
Preparation: Cut a silica gel 60 F254 plate. Mark three tick marks lightly with pencil at the baseline.
-
Sampling: Dip a micro-capillary into the reaction mixture. Critical: If the reaction is concentrated (>0.5 M), dilute the sample in a small vial with MeOH or EtOAc to prevent streaking.
-
Spotting (The Self-Validating System):
-
Lane 1: Pure Starting Material (SM).
-
Lane 2 (Co-Spot): SM + Reaction Mixture (50:50 overlap).
-
Lane 3: Reaction Mixture (RM).
-
-
Elution: Place in a developing chamber saturated with solvent vapors (use filter paper liner to ensure saturation).
-
Visualization:
-
UV (254 nm): Circles UV-active spots.
-
Staining (Chemical Derivatization): Dip in KMnO₄ (oxidizable groups) or Anisaldehyde (nucleophiles) and heat.
-
Interpretation:
-
If Lane 3 shows a new spot, but Lane 2 shows two distinct spots (SM + Product), the reaction is incomplete.
-
If Lane 2 shows a single merged spot, the "product" might just be SM with a similar Rf (false positive).
Visualization: TLC Logic Flow
Figure 1: The TLC workflow emphasizing the critical "Co-Spot" strategy for validity.
Tier 2: Quantitative Offline Analysis (HPLC)
Objective: Precise determination of conversion (%) and yield (%).
Mechanistic Insight
While TLC is qualitative, HPLC provides the resolution to separate structurally similar impurities (e.g., regioisomers). However, offline HPLC is prone to "workup error"—where the volume of the reaction changes (evaporation/addition), skewing concentration data.
Protocol: The Internal Standard (IS) Method
-
Scope: Kinetic studies and final yield determination.
-
Trustworthiness: Uses an inert marker to normalize injection volume and reaction concentration changes.
Step-by-Step Workflow:
-
Selection of IS: Choose a compound that is:
-
Chemically inert to reaction conditions.
-
UV-active (if using UV detector).
-
Chromatographically distinct (does not co-elute with SM or Product).
-
Examples: Biphenyl, 1,3,5-trimethoxybenzene.
-
-
Calibration: Inject a standard mix of SM + IS. Calculate the Response Factor (RF) :
-
Reaction Setup: Add a precise mass of IS to the reaction vessel at t=0.
-
Sampling:
-
Remove 50 µL aliquot.
-
Quench: Immediately dispense into a vial containing a "stop reagent" (e.g., weak acid/base or water) to freeze kinetics.
-
Dilute with mobile phase.
-
-
Analysis: Calculate yield independent of solvent volume:
Visualization: HPLC Method Development Logic
Figure 2: Decision tree for selecting detection methods and initial gradient conditions.
Tier 3: Real-Time In-Situ Monitoring (PAT / ReactIR)
Objective: Monitoring reaction pathways, transient intermediates, and induction periods without sampling.
Mechanistic Insight
In-situ spectroscopy (like Mettler Toledo ReactIR) uses an Attenuated Total Reflectance (ATR) probe inserted directly into the vessel.[3] It tracks specific vibrational frequencies (wavenumbers) over time. This is the gold standard for Process Analytical Technology (PAT) as it captures data between the time points that offline methods miss [1].
Protocol: Trend Analysis & Intermediate Detection
-
Scope: Scale-up safety, mechanistic elucidation, air-sensitive chemistry.
-
Self-Validating System: Real-time background subtraction ensures signal comes from changes in the matrix, not the solvent.
Step-by-Step Workflow:
-
Probe Initialization: Insert clean ATR probe into the reactor containing only solvent. Acquire Background Spectrum .
-
Reagent Addition: Add reagents. The software begins collecting spectra (e.g., every 15 seconds).
-
Peak Selection:
-
Identify a peak disappearing (SM).
-
Identify a peak appearing (Product).
-
Critical: Look for peaks that rise and then fall. These are Intermediates .
-
-
3D Surface Plotting: Visualize Wavenumber vs. Time vs. Absorbance.
-
Correlation: Verify the endpoint by taking one offline HPLC sample at the plateau of the product trend line.
Visualization: In-Situ Feedback Loop
Figure 3: The cyclic nature of PAT, allowing immediate process intervention based on kinetic trends.
Comparative Analysis of Techniques
| Feature | TLC (Thin Layer Chrom.)[2][4] | HPLC (High Performance Liquid Chrom.)[5][6] | In-Situ IR (ReactIR) |
| Primary Output | Qualitative (Visual) | Quantitative (Area %) | Kinetic Trends (Absorbance) |
| Speed | Fast (5-10 mins) | Slow (20-40 mins/run) | Real-Time (Continuous) |
| Intermediates | Difficult to detect | Detectable if stable | Excellent detection of transient species |
| Sample Prep | Minimal | High (Quench + Dilute) | None (In-vessel) |
| Cost | Low | High | Very High |
| Best For | Routine checks | Yield calculation | Mechanism & Scale-up Safety |
References
-
Mettler Toledo. ReactIR In Situ Reaction Analysis: Real-time monitoring and analysis of chemical reactions.[1][7] Retrieved from: [Link]
-
Agilent Technologies. HPLC Method Development: From Beginner to Expert. Retrieved from: [Link]
-
American Chemical Society. NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.[2][4][7][8][9][10] Retrieved from: [Link]
Sources
Troubleshooting & Optimization
Common side products in the synthesis of N-Cbz-(R)-proline methyl ester
[1]
Subject: Troubleshooting Impurities, Yield Loss, and NMR Anomalies Ticket ID: CHEM-SUP-772 Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Critical "Ghost" Impurities
Before addressing chemical side products, it is vital to address the most common support ticket regarding this compound: NMR Purity.
The "Ghost" Impurity: Carbamate Rotamers
Users frequently report "split peaks" or "doubling of signals" in
-
The Science: Unlike most amide bonds, the N-Cbz bond attached to the pyrrolidine ring of proline exhibits restricted rotation due to the steric clash between the Cbz group and the ring carbons. This results in two distinct conformers (rotamers): cis and trans.[1]
-
Observation: You will see two sets of peaks (typically in a 60:40 to 50:50 ratio) in CDCl
.[1] -
Verification: Run a Variable Temperature (VT) NMR at 50–60°C. If the peaks coalesce into single sharp signals, the compound is chemically pure.
Common Side Products & Impurities
If chemical purity is indeed compromised, the following side products are the most probable culprits.
| Impurity Type | Chemical Name | Origin/Cause | Detection |
| Dimer | Diketopiperazine (DKP) (3R,8R)-hexahydro-1H,5H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione | Cyclization of the free amine methyl ester during neutralization or slow acylation.[1] | MS (M+ = dimer mass), Insoluble white precipitate.[1] |
| Enantiomer | (S)-Enantiomer (Racemization) | Base-catalyzed proton abstraction at the | Chiral HPLC, Reduced Optical Rotation. |
| Reagent Decomp | Benzyl Alcohol | Hydrolysis of Cbz-Cl due to wet solvents or insufficient amine nucleophilicity. | |
| Hydrolysis | N-Cbz-(R)-Proline (Acid) | Saponification of the methyl ester by strong base (e.g., NaOH) during workup.[1] | MS (M-14), Acidic peak in LCMS.[1] |
Visualizing the Reaction Pathways
The following diagram illustrates the kinetic competition between the desired protection pathway and the fatal DKP cyclization pathway.
Figure 1: Kinetic competition between N-protection (Green) and DKP dimerization (Red).[1] The free amine must be trapped immediately by Cbz-Cl.
Troubleshooting Guides (FAQ)
Issue 1: "I have a large amount of insoluble white solid."
Diagnosis: You have formed Diketopiperazine (DKP).[1][2] Mechanism: Proline methyl ester is a secondary amine with a constrained ring structure. Once the HCl salt is neutralized to the free base, if Cbz-Cl is not immediately available, two molecules of proline ester will attack each other to form a stable 6-membered ring (DKP). Solution:
-
Never pre-neutralize the ester salt.
-
Use Schotten-Baumann conditions where the base is added simultaneously or after the Cbz-Cl is already present in the biphasic mixture.
-
Keep the reaction at 0°C. Dimerization is temperature-dependent.
Issue 2: "My enantiomeric excess (ee) dropped from 99% to 90%."
Diagnosis: Racemization via
-
Switch to a milder base: Sodium Bicarbonate (
) or Sodium Carbonate ( ) .[1] -
Avoid Triethylamine (TEA) if possible; if used, keep strictly at 0°C.[1]
-
Minimize the reaction time. Do not let it stir overnight if the reaction is complete in 3 hours.
Issue 3: "Yield is low, and I see Benzyl Alcohol."
Diagnosis: Hydrolysis of Cbz-Cl. Mechanism: Water competes with the amine for the Cbz-Cl. If the amine is protonated (unreactive) because the pH is too low, water wins. Solution:
-
Ensure pH stays between 8.0 and 9.0 .
-
If pH < 7, the amine is protonated and won't react; Cbz-Cl hydrolyzes.
-
If pH > 10, hydrolysis of the methyl ester (saponification) or racemization occurs.
-
Add Cbz-Cl in excess (1.2 – 1.5 eq) to account for some hydrolysis.[1]
Recommended Protocol: The "Safe" Biphasic Route
This protocol is designed to minimize DKP formation and racemization by controlling the concentration of the free amine.
Reagents:
-
(R)-Proline Methyl Ester
HCl salt (1.0 eq)[1] -
Benzyl Chloroformate (Cbz-Cl) (1.2 eq)[1]
-
Sodium Bicarbonate (
) (2.5 eq)[1]
Step-by-Step:
-
Dissolution: Dissolve (R)-Pro-OMe
HCl in water. Add the organic solvent (THF or DCM). Cool the biphasic mixture to 0°C . -
Base Addition (Buffer): Add solid
in one portion.[1] (Note: Using a weak base prevents pH spikes that cause racemization).[1] -
Acylation: Add Cbz-Cl dropwise over 15–30 minutes while stirring vigorously.
-
Why? Slow addition ensures Cbz-Cl is always present in low concentration relative to the amine, but the amine is trapped as it is neutralized.
-
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC or LCMS.
-
Workup:
-
Separate layers.
-
Wash organic layer with 1M HCl (removes unreacted amine and prevents DKP formation during drying).[1]
-
Wash with Brine, dry over
. -
Concentrate.
-
Troubleshooting Logic Tree
Figure 2: Decision matrix for identifying reaction failures.
References
-
Rotamers in Proline Derivatives: Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015).[1] "Stereoselective synthesis of N-Cbz-proline derivatives." Tetrahedron Letters. (Explains the NMR splitting phenomenon in N-protected prolines).
-
Diketopiperazine Formation: Gante, J. (1976).[1] "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition. (Discusses the propensity of proline esters to cyclize). [1]
-
Racemization Mechanisms: Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press. (Authoritative text on base-catalyzed racemization of activated amino acid esters).
-
Cbz Protection Protocols: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The standard reference for Cbz protection conditions).
Purification of crude (R)-N-Cbz-proline methyl ester by column chromatography
This technical guide details the purification of crude (R)-N-Cbz-proline methyl ester using flash column chromatography. It is designed for researchers requiring high-purity intermediates for peptide synthesis or medicinal chemistry applications.
Molecule Profile & Purification Strategy
Before initiating purification, understand the physicochemical behavior of your target.[1]
-
Target Molecule: (R)-N-Benzyloxycarbonyl-proline methyl ester (Cbz-D-Pro-OMe).
-
Physical State: Typically a viscous, colorless to pale yellow oil that may slowly crystallize into a low-melting solid (mp ~75–78 °C for the enantiomer).
-
Key Impurities:
-
Benzyl Alcohol: A byproduct of Cbz degradation (distinct sweet odor, UV active).
-
Unreacted Cbz-Proline: Acidic, streaks on silica, very polar.
-
Rotamers: Proline carbamates exist as cis/trans rotamers, often causing peak broadening in chromatography and NMR, which can be mistaken for impurities.
-
Separation Logic
The purification relies on the polarity difference between the protected ester (lipophilic), the free acid precursor (polar), and non-polar byproducts.
-
Stationary Phase: Silica Gel 60 (40–63 µm).
-
Detection: UV Absorbance at 254 nm (Strong absorption due to the Cbz aromatic ring).
Standard Operating Procedure (SOP)
Step 1: TLC Method Development
Run a Thin Layer Chromatography (TLC) plate to confirm separation.[2]
-
Solvent System: 30% EtOAc in Hexanes.
-
Visualization: UV (254 nm) and PMA (Phosphomolybdic Acid) stain.
-
Expected Rf Values:
-
Target (Cbz-Pro-OMe): ~0.4 – 0.5
-
Benzyl Alcohol: ~0.3 – 0.4 (Close eluter)
-
Cbz-Pro-OH (Acid): < 0.1 (Stays at baseline without acetic acid)[4]
-
Step 2: Column Preparation & Loading
Critical Decision: Liquid vs. Solid Loading. Since the crude is likely an oil, liquid loading is preferred if the volume is small (<5 mL). For larger scales (>10 g crude), use solid loading on Celite or Silica to prevent band broadening.
Protocol (Liquid Loading):
-
Dissolve crude oil in a minimum volume of Dichloromethane (DCM) . Note: Avoid using EtOAc for loading as it is too polar and will cause early elution.
-
Pack the column with a slurry of Silica Gel in 100% Hexanes.[5]
-
Apply the sample carefully to the sand bed.
-
Rinse the sides with small aliquots of Hexanes/DCM (9:1) until the sample is absorbed.
Step 3: Elution Gradient
Do not run isocratic immediately. Use a step gradient to remove non-polar impurities first.
| Step | Solvent Ratio (Hex:EtOAc) | Column Volumes (CV) | Purpose |
| 1 | 100:0 | 2 CV | Flush non-polar grease/solvent residues. |
| 2 | 90:10 | 3 CV | Elute very non-polar impurities. |
| 3 | 80:20 | 5-10 CV | Elution of Target (Watch for Benzyl Alcohol). |
| 4 | 50:50 | 3 CV | Flush remaining polar material (e.g., free acid). |
Troubleshooting Center (Q&A)
Issue: Peak Shape & Resolution
Q: My product peak is unusually broad and tailing. Is my column overloaded? A: Not necessarily. This is a classic signature of Proline Rotamers .
-
The Science: The N-Cbz group has restricted rotation around the N-C(=O) bond, creating distinct cis and trans conformers. On silica gel at room temperature, these interconvert at a rate comparable to the chromatographic timescale, leading to "dynamic broadening" or even peak splitting.
-
Validation: Check the fractions by TLC. If the "front" and "tail" of the broad peak show the exact same single spot on TLC, it is the same compound.
-
Solution: Do not cut fractions too aggressively. Collect the entire broad peak.
Q: I see a co-eluting impurity just after my main peak. What is it? A: This is likely Benzyl Alcohol (BnOH), a common degradation product of the Cbz group or excess reagent from protection.
-
Diagnosis: BnOH is UV active and stains strongly. It typically elutes slightly later than the ester in Hex/EtOAc.
-
Fix: Switch solvent systems. If Hex/EtOAc fails, use Toluene/Ethyl Acetate (10:1) . The aromatic interaction of toluene with the benzyl rings often improves separation factor (
).
Issue: Yield & Stability
Q: My recovery is lower than expected. Did the ester hydrolyze on the column? A: Methyl esters are generally stable on neutral silica, but acidic silica can induce slow hydrolysis, especially if the run is long.
-
The Science: Commercial silica is slightly acidic (pH ~6.5).
-
Fix: If you suspect hydrolysis (appearance of baseline material on TLC during the run), add 1% Triethylamine (TEA) to your column equilibration solvent to neutralize the silica. Note: Flush with neutral solvent before loading to avoid basic hydrolysis.
Q: The oil solidified in the fraction tubes. How do I handle it? A: (R)-N-Cbz-proline methyl ester can crystallize.
-
Handling: Do not scrape it. Redissolve in a small amount of DCM or warm EtOAc to transfer. If you need to induce crystallization for final purity, use a mixture of EtOAc/Hexanes or Diethyl Ether/Pentane at 0°C.
Visual Workflow
The following diagram illustrates the decision logic for the purification process.
Figure 1: Decision tree for the purification of N-Cbz-proline methyl ester, highlighting loading choices and rotamer verification.
Frequently Asked Questions (FAQs)
Q: Can I use DCM/MeOH instead of Hex/EtOAc? A: It is possible but not recommended for the ester. DCM/MeOH is very strong. Even 1-2% MeOH in DCM might move the product to the solvent front (Rf > 0.8), destroying resolution. Stick to Hex/EtOAc or Toluene/EtOAc for fine control.
Q: How do I store the purified fraction? A: Store at 2–8°C (refrigerator). While the ester is relatively stable, the Cbz group can degrade over months at room temperature, and the ester can slowly hydrolyze if moisture is present.
Q: Why does the NMR of the purified product look messy? A: Again, rotamers . You will likely see two sets of peaks for the methyl ester singlet and the benzyl protons (approx. 1:1 to 3:1 ratio). To confirm purity, run the NMR at elevated temperature (e.g., 50°C), which accelerates the rotation and coalesces the peaks into a sharp average.
References
-
ChemicalBook. (2025). N-Carbobenzyloxy-L-proline methyl ester Properties and Safety. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101987, Benzyloxycarbonyl-L-proline. Retrieved from
-
Biotage. (2023).[2] Using TLC to Scout Flash Chromatography Solvents. Retrieved from
-
Chromatography Forum. (2007).[4] Rotamers question - Peak Broadening in HPLC/Flash. Retrieved from
-
Sigma-Aldrich. (2025). N-Cbz-cis-4-Hydroxy-L-proline methyl ester Product Specification. Retrieved from
Sources
Optimizing reaction conditions for coupling N-Cbz-(R)-proline methyl ester
Ticket System: Active | Status: Online | Agent: Senior Application Scientist
Welcome to the Peptide Chemistry Support Hub
Subject: Optimization of N-Cbz-(R)-Proline Methyl Ester (Z-D-Pro-OMe) Workflows Reference ID: CAS 6404-31-5 (Enantiomer generic)
This guide addresses the specific challenges associated with N-Cbz-(R)-proline methyl ester , a critical chiral building block. Unlike standard amino acids, proline’s secondary amine structure and conformational rigidity introduce unique risks—specifically racemization via oxazolone formation and steric hindrance during coupling.
Below are the three most common "Support Tickets" we receive regarding this molecule, complete with root cause analysis and validated protocols.
Ticket #001: Hydrolysis of Methyl Ester without Racemization
User Issue: "I am trying to hydrolyze the methyl ester to the free acid (N-Cbz-D-Pro-OH) for a subsequent coupling, but I am losing optical purity (ee%)."
Diagnosis: Base-Catalyzed Epimerization
While urethane protecting groups like Cbz (Z) generally suppress racemization, the
Protocol: Low-Temperature Lithium Hydroxide Hydrolysis
Objective: Clean conversion to N-Cbz-(R)-Pro-OH with >99% retention of chirality.
Reagents:
-
N-Cbz-(R)-Pro-OMe (1.0 eq)
-
LiOH[1]·H₂O (1.5 eq)
-
THF/Water (3:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the ester in THF (approx. 0.1 M concentration) and cool to 0°C in an ice bath.
-
Saponification: Add the LiOH (dissolved in the minimum amount of water) dropwise.
-
Monitoring: Stir at 0°C for 2–4 hours. Do not let the reaction warm to room temperature unless conversion is <10% after 2 hours.
-
Quench: Acidify carefully with 1M HCl to pH 2–3 while still at 0°C.
-
Extraction: Extract immediately with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.
Technical Insight: Lithium (Li⁺) is a harder Lewis acid than Sodium (Na⁺) or Potassium (K⁺) and coordinates tighter to the carboxylate, often stabilizing the complex and reducing the rate of enolization compared to NaOH or KOH.
Ticket #002: Coupling N-Cbz-(R)-Pro-OH to Amines (Amide Bond Formation)
User Issue: "Coupling the free acid to a secondary amine is extremely slow, and I see a new impurity by HPLC (likely the D-L diastereomer)."
Diagnosis: Oxazolone-Mediated Racemization
When activating the carboxylic acid of proline, the intermediate active ester can cyclize to form an oxazolone (azlactone). This species is highly prone to racemization because the C
Visualizing the Risk (Mechanism)
Caption: The "Danger Zone" of Proline Coupling. Slow amine attack allows the activated ester to cyclize into the oxazolone, leading to rapid racemization.
Protocol: T3P® (Propylphosphonic Anhydride) Coupling
Why T3P? Unlike HATU/HBTU, T3P does not generate a guanidinium species and acts as an acid scavenger. It exhibits the lowest epimerization rates for hindered amino acids.
Reagents:
-
N-Cbz-(R)-Pro-OH (1.0 eq)
-
Amine Partner (1.1 eq)
-
T3P (50% in EtOAc/DMF) (1.5 eq)
-
Base: Pyridine (3.0 eq) or DIPEA (2.5 eq)
-
Solvent: EtOAc or DMF (if solubility is poor)
Step-by-Step:
-
Combine: Mix the Acid and Amine in the solvent at 0°C.
-
Base: Add the base (Pyridine is preferred for lowest racemization; DIPEA is stronger if the amine is unreactive).
-
Activate: Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
-
Workup: Wash with water, 1M HCl (to remove pyridine), and NaHCO₃.
Ticket #003: Removal of Cbz Group (Hydrogenolysis)
User Issue: "I need to remove the Cbz group to reveal the free amine, but the reaction stalls."
Diagnosis: Catalyst Poisoning or Steric Bulk
Standard Pd/C hydrogenation can fail if the substrate contains sulfur (Cys/Met residues) or if the proline nitrogen is sterically crowded.
Troubleshooting Decision Tree
Caption: Decision matrix for Cbz deprotection strategies based on substrate composition.
Recommended Alternative Protocol (Transfer Hydrogenation): If H₂ gas balloons fail, use Ammonium Formate :
-
Dissolve substrate in MeOH/THF.
-
Add 10% Pd/C (10 wt%).
-
Add Ammonium Formate (5–10 eq).
-
Reflux for 1–2 hours. (This generates H₂ in situ and is often more vigorous).
Summary of Optimization Parameters
| Parameter | Standard Condition (Risky) | Optimized Condition (Safe) |
| Hydrolysis Base | NaOH / KOH | LiOH (0°C) |
| Coupling Reagent | HATU / HBTU | T3P or COMU |
| Coupling Base | High excess DIPEA/TEA | Pyridine or TMP (Collidine) |
| Solvent | DMF (Promotes racemization) | DCM or EtOAc (Safer) |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propylphosphonic anhydride (T3P). Angewandte Chemie International Edition, 19(2), 133-134. Link
-
Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents. In Encyclopedia of Reagents for Organic Synthesis. Link
Sources
Technical Support Center: Scaling the Synthesis of (R)-1-Cbz-pyrrolidine-2-carboxylic acid methyl ester
Executive Summary & Route Architecture
The Molecule: (R)-1-Cbz-pyrrolidine-2-carboxylic acid methyl ester (also known as N-Cbz-D-Proline methyl ester).[1]
Critical Quality Attribute (CQA): Optical Purity (Enantiomeric Excess, ee > 99%).
Primary Scaling Challenge: Racemization of the
Strategic Route Selection
For kilo-scale synthesis, we recommend Route A (Esterification First) over Route B (Protection First).[1]
-
Route A (Recommended): D-Proline
D-Proline Methyl Ester HCl Product.[1]-
Why: The hydrochloride salt intermediate is highly crystalline and stable, allowing for purification before the sensitive protection step. It avoids the use of expensive coupling agents required to esterify N-protected amino acids.[1]
-
-
Route B (Not Recommended for Scale): D-Proline
N-Cbz-D-Proline Product.[1]-
Why: Esterification of N-protected proline using alkyl halides and base carries a high risk of racemization via enolization.[1]
-
Workflow Visualization
Caption: Figure 1. Recommended industrial workflow highlighting Critical Control Points (CCPs) for safety and chirality retention.
Module 1: The Esterification Step (Thermodynamics)
Context: The reaction of D-Proline with Thionyl Chloride (
Troubleshooting Guide: Esterification
| Symptom | Probable Cause | Corrective Action |
| Violent boiling/foaming upon | Addition rate exceeds cooling capacity; accumulation of unreacted reagent.[1] | Stop dosing immediately. Ensure reactor temperature is |
| Yellow/Dark discoloration of the intermediate | Reaction temperature exceeded 10°C during aging; degradation of proline. | Maintain strict temperature control ( |
| Low Yield of HCl Salt | Incomplete precipitation; high solubility in MeOH. | Swap solvent: After reaction completion, distill off MeOH and replace with MTBE or Et2O to force precipitation of the hydrochloride salt. |
FAQ: Safety & Logistics
Q: Can we replace Thionyl Chloride with TMSCl (Trimethylsilyl chloride)?
A: Yes. TMSCl is milder and generates the same active reagent (HCl in MeOH). However, for multi-kilo scales, TMSCl is significantly more expensive and atom-inefficient compared to
Q: Why is the order of addition critical?
A: Never add solid D-Proline to neat
Module 2: The Protection Step (Chirality & Kinetics)
Context: Converting the amine salt to the Cbz-protected species using Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions (Biphasic: Water/DCM or Water/Toluene).
The Racemization Mechanism
The danger zone lies in the basic conditions required to neutralize the HCl released by Cbz-Cl. If the pH rises too high (
Caption: Figure 2. Pathway of base-catalyzed racemization.[1] High pH facilitates the removal of the
Troubleshooting Guide: Protection & Workup
| Symptom | Probable Cause | Corrective Action |
| Drop in Optical Rotation ( | pH spiked >10 during base addition; local concentration effects.[1] | Protocol Fix: Use a pH-stat or automated dosing to keep pH between 8.0–9.0. Use milder bases like |
| Incomplete Conversion (>5% SM remaining) | Hydrolysis of Cbz-Cl before it reacts with the amine.[1] | Cbz-Cl hydrolyzes in water.[1] Use a 1.2–1.3 eq excess. Ensure vigorous stirring (high shear) to maximize interfacial surface area in the biphasic system [2]. |
| Emulsion formation during extraction | Formation of oligomers or surfactant-like behavior of the protected amino acid. | Filter the biphasic mixture through Celite. Add brine to the aqueous layer. Avoid vigorous shaking; use gentle rolling or centrifugal separation. |
FAQ: Process Optimization
Q: My product is an oil. How do I purify it without distillation? A: (R)-N-Cbz-Proline Methyl Ester is often an oil or a low-melting solid.[1]
-
Wash Protocol: Wash the organic layer strictly: 1M citric acid (removes unreacted amine), Sat.
(removes free acid from ester hydrolysis), then Brine.[1] -
Solvent Swap: If it remains oily, try crystallizing from a mixture of Ethyl Acetate/Hexanes (1:[1]4) at -20°C.
-
Avoid Distillation: High vacuum distillation requires heating (
C), which risks thermal racemization.[1] Column chromatography is preferred if purity is critical and crystallization fails [3].
Analytical Specifications (Self-Validating System)
To ensure the process is under control, every batch must meet these "Stop/Go" criteria before moving to the next step.
| Parameter | Specification | Method | Logic |
| Intermediate Appearance | White crystalline solid | Visual | Yellowing indicates oxidation/degradation.[1] |
| Intermediate Melting Point | ~70–72°C (matches L-isomer data) | Capillary | Depression indicates impurities/solvents.[1] |
| Final Product Purity | > 98.0% | HPLC (C18) | Ensure chemical integrity. |
| Chiral Purity (ee) | > 99.0% | Chiral HPLC | Critical: Use Chiralcel OD-H or AD-H column.[1] |
| Residual Solvent | < 5000 ppm (MeOH/DCM) | GC-Headspace | Safety/Toxicology requirement.[1] |
References
-
Cohen, S. et al. (2012).[1] "Efficient syntheses of amino acid methyl ester hydrochlorides." ResearchGate.[2]
-
Schotten, C. & Baumann, E. (1883).[1][3] "Schotten-Baumann Reaction Conditions and Mechanism." Berichte der deutschen chemischen Gesellschaft.
-
Sigma-Aldrich. (2024).[1] "Product Specification: D-Proline methyl ester hydrochloride."
-
Enamine. (2024).[1] "Pyrrolidine Building Blocks for Drug Discovery."
(Note: While specific literature for the (R)-isomer scale-up is less common than the (S)-isomer, the chemical principles cited above for Proline derivatives are stereochemically independent and valid for both enantiomers.)[1]
Sources
Proline & Cyclic Amino Acid Hydrolysis Support Hub
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Ester Hydrolysis Troubleshooting
Diagnostic Triage: Start Here
Before adjusting your reaction conditions, identify the specific failure mode. Proline esters are deceptive; their cyclic nature introduces steric and electronic constraints that do not exist in linear amino acids like Glycine or Alanine.
Interactive Troubleshooting Logic
Use the following decision tree to identify your likely failure point.
Figure 1: Diagnostic logic flow for identifying hydrolysis failure modes based on ester type and N-protection status.
The "Why": Mechanistic Deep Dive
A. The "Bite": Diketopiperazine (DKP) Formation
If you are hydrolyzing a dipeptide ester (e.g., H-Phe-Pro-OMe) or an unprotected proline ester under neutral/basic conditions, your product is likely cyclizing.
-
The Mechanism: The free amine of the N-terminal amino acid acts as a nucleophile. Because proline induces a cis-conformation in the peptide backbone (the "Proline Turn"), the amine is perfectly positioned to attack the ester carbonyl.
-
The Result: You form a cyclic dipeptide (DKP) and lose your linear acid. This is often irreversible.
-
Key Indicator: Mass Spec shows [M-18] (loss of water/methanol) or a dimer structure.
B. The "Switch": Racemization
Proline is prone to racemization at the
-
The Mechanism: The
-proton of proline is acidic. Strong bases (NaOH, KOH) or high temperatures facilitate the removal of this proton, forming a planar enolate intermediate. When the proton returns, it can attack from either face, destroying your enantiomeric excess (ee). -
Risk Factor: Using HOBt during prior coupling steps can also induce racemization in proline esters [1].[1]
C. The "Shield": Steric Hindrance (tert-Butyl Esters)
If you are using a tert-butyl ester, standard saponification (LiOH/NaOH) will fail.
-
The Mechanism: The bulky tert-butyl group shields the carbonyl carbon from the hydroxide nucleophile.
-
The Solution: You must use acidolysis (TFA or HCl) or specialized Lewis acids like ZnBr
[2].
Troubleshooting Scenarios (Q&A)
Q1: My reaction is done, but I can't extract the product into Ethyl Acetate. Where is it?
A: You likely formed a zwitterion .
After hydrolyzing an amino acid ester, you generate a carboxylate (COO
-
Fix: Do not attempt a standard organic extraction at neutral pH.
-
Option A: Acidify to pH 1-2 (protonates carboxylic acid)
Extract with n-Butanol (more polar than EtOAc). -
Option B: Use Ion Exchange chromatography (see Protocol C).[2]
-
Q2: I am hydrolyzing H-Pro-OMe with NaOH, but the starting material is disappearing and I see a new spot that isn't Proline. A: You are forming the Diketopiperazine (DKP) . At basic pH, the free amine is deprotonated and attacks the ester.
-
Fix: Avoid base hydrolysis for free-amine proline esters. Use acid hydrolysis (6N HCl, reflux) which favors hydrolysis over cyclization, or protect the nitrogen (Boc/Fmoc) before hydrolysis.
Q3: My tert-butyl ester (Pro-OtBu) is untouched after 24h with LiOH. A: Base hydrolysis does not work on tert-butyl esters.
-
Fix: Switch to Protocol B (Acidolysis) . Use TFA/DCM (1:1) or 4M HCl in Dioxane.
Q4: My enantiomeric excess (ee) dropped from >99% to 80%. A: You used conditions that were too harsh (High T or Strong Base).
-
Fix: Switch to Protocol A (Mild LiOH) at 0°C or use Protocol D (Enzymatic Hydrolysis) with Pig Liver Esterase (PLE), which is stereoselective and mild [3].
Validated Protocols
Protocol A: Mild Base Hydrolysis (Standard)
Best for: N-protected Methyl/Ethyl esters (e.g., Boc-Pro-OMe).
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Starting Material |
| LiOH | 1.5 - 2.0 | Hydroxide Source (Milder than NaOH) |
| THF / Water | 3:1 Ratio | Solvent (Solubilizes organic & inorganic) |
-
Dissolve substrate in THF (0.1 M).
-
Cool to 0°C (Ice bath). Crucial to prevent racemization.
-
Add LiOH solution dropwise.
-
Monitor by TLC.[3] If sluggish, warm to Room Temp (RT) but do not heat .
-
Workup: Acidify carefully to pH 3-4 with 1M HCl. Extract immediately with EtOAc or DCM.
Protocol B: Acidolysis for tert-Butyl Esters
Best for: Pro-OtBu or sterically hindered esters.
-
Dissolve substrate in DCM (0.1 M).
-
Add Trifluoroacetic Acid (TFA) to make a 1:1 v/v mixture.
-
Stir at RT for 1-3 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA. The product will be the TFA salt.[4]
Protocol C: Zwitterion Isolation (Ion Exchange)
Best for: Isolating free Proline after hydrolysis.
-
Resin Prep: Use Dowex 50W-X8 (H+ form). Wash resin with water.[2]
-
Load: Dissolve crude hydrolysate in minimal water and load onto column.
-
Wash: Elute with distilled water until pH is neutral (removes salts/acids).
-
Elute: Switch to 1M NH
OH . The amino acid will elute as the ammonium salt. -
Finish: Lyophilize (freeze-dry) the fractions. Do not use heat to evaporate, or you risk repolymerization.
Protocol D: Enzymatic Hydrolysis (Racemization-Free)
Best for: High-value substrates requiring >99% ee retention.
| Reagent | Condition |
| Pig Liver Esterase (PLE) | 10-50 Units/mmol |
| Buffer | Phosphate Buffer (pH 7.0 - 8.0) |
| Co-solvent | Acetone or DMSO (<10% v/v) |
-
Suspend ester in Phosphate Buffer (pH 7.5).
-
Add PLE (Sigma-Aldrich or similar).
-
Stir at 25-30°C.
-
Maintain pH by automatic titration or periodic addition of dilute NaOH (the reaction produces acid, lowering pH).
-
Stop: When SM is consumed, filter off enzyme and acidify/extract.
References
-
Kuroda, H., et al. (1993). "Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids." International Journal of Peptide and Protein Research.[5]
-
Marcantoni, E., et al. (2001).[6][7] "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups." Journal of Organic Chemistry.
-
Ohno, M., & Otsuka, M. (1989). "Chiral synthons by ester hydrolysis catalyzed by pig liver esterase."[8] Organic Reactions.[3][9]
-
Steinberg, S., & Bada, J. L. (1981). "Diketopiperazine formation during investigations of amino acid racemization in dipeptides." Science.
Sources
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. reddit.com [reddit.com]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Proline Esterification Troubleshooting
Topic: Troubleshooting Low Yield in Fischer Esterification of Proline Audience: Researchers, Process Chemists, and Drug Development Scientists
Introduction: The "Hidden" Traps of Proline Chemistry
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a flask containing a sticky brown oil, a yield far below the theoretical 100%, or an NMR spectrum that suggests your product has vanished.
Proline is unique among amino acids. Its secondary amine structure creates specific conformational constraints and reactivity profiles that cause standard Fischer esterification protocols (designed for primary amino acids like Glycine or Alanine) to fail.
This guide moves beyond "add acid and reflux." We will deconstruct the thermodynamic equilibrium , the kinetic trap of diketopiperazine (DKP) , and the hygroscopic nature of the product to restore your yields.
Module 1: The Chemistry & Mechanism (The "Why")
To fix the yield, you must understand the competition between the desired reaction and the irreversible side reaction.
The Equilibrium Battle
Fischer esterification is an equilibrium process (
The Silent Killer: Diketopiperazine (DKP)
This is the most common cause of "0% yield" after workup. Unlike other amino acids, Proline's conformational rigidity forces the ester into a cis-like conformation that is perfectly pre-organized for cyclization.
-
The Trap: If you neutralize the Proline Ester Hydrochloride salt to the free base (e.g., using
wash), two molecules of Proline Ester will rapidly attack each other to form Pro-Pro Diketopiperazine . -
The Result: This cyclic dipeptide is stable, neutral, and often discarded in the aqueous wash or crystallizes out as an "impurity."
Visualizing the Pathway
Figure 1: The Reaction Landscape. Note the "Danger Zone" where neutralization leads to irreversible DKP formation.
Module 2: Critical Reagent & Setup Checks
Before starting the reaction, verify these parameters. 90% of failures occur here.
| Parameter | Specification | Why it matters? |
| Thionyl Chloride ( | Colorless to Pale Yellow | If Red/Orange: It contains sulfur chlorides ( |
| Methanol/Ethanol | Anhydrous (<0.05% Water) | Any initial water shifts the equilibrium back to the starting material. |
| Proline Purity | >99% (TLC check) | Impurities in the starting material (hydroxyproline, inorganic salts) can act as nucleation sites for side reactions. |
| Atmosphere | Argon or Nitrogen/Drying Tube | The reaction is hygroscopic. Atmospheric moisture will hydrolyze the ester back to the acid. |
Module 3: The Gold Standard Protocol (Thionyl Chloride Method)
Do not use sulfuric acid (H2SO4) for Proline. It creates a hygroscopic sulfate salt that is a nightmare to purify. Use the Brenner & Huber method (modified) to generate anhydrous HCl in situ and chemically consume water.
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a stir bar and a reflux condenser topped with a
drying tube. -
Solvent Charge: Add anhydrous Methanol (
). Cool to 0°C (Ice bath). -
Activation (The Exotherm): Add Thionyl Chloride (
) dropwise.-
Caution: This releases massive heat and HCl gas.
. -
Wait: Stir for 10 minutes at 0°C.
-
-
Addition: Add L-Proline (solid) in one portion.
-
Reaction: Remove ice bath. Stir at Room Temp (RT) for 1 hour, then heat to Reflux for 3-4 hours.
-
Monitoring: Check by TLC (System: n-BuOH/AcOH/H2O 4:1:1). Stain with Ninhydrin.
-
-
Workup (The Critical Step):
-
Cool to RT.
-
Evaporate solvent in vacuo (Rotovap) to a sticky oil.
-
Chase: Add dry diethyl ether (
) and re-evaporate. Repeat 2x. This removes trapped HCl gas and traces of . -
Precipitation: Dissolve the oil in a minimum amount of cold MeOH, then add excess cold Diethyl Ether (or MTBE) with vigorous stirring. The product should crash out as a white solid.
-
Filtration: Filter rapidly under Argon (hygroscopic!).
-
Workflow Visualization
Figure 2: The Optimized Thionyl Chloride Workflow.
Module 4: Troubleshooting & FAQs
Symptom 1: "I tried to wash with Bicarb to get the free amine, and my yield dropped to 10%."
-
Diagnosis: You triggered the DKP Trap .
-
Solution: Never store Proline Ester as a free base.
-
If you must use the free base for the next step (e.g., amide coupling), generate it in situ. Add the Proline Ester HCl salt to your coupling reaction and add exactly 1 equivalent of base (DIPEA/TEA) immediately before adding the electrophile.
-
Symptom 2: "My product is a sticky oil that won't solidify."
-
Diagnosis: Proline Methyl Ester HCl is extremely hygroscopic . It absorbs water from the air, turning the salt into a syrup.
-
Solution:
-
Dryer: Put the oil on a high-vacuum line (< 1 mbar) for 12+ hours.
-
Trituration: Use anhydrous Diethyl Ether. Scratch the side of the flask with a glass rod while under ether to induce crystallization.
-
Acceptance: If it remains an oil but NMR is clean, use it as a solution. Determine concentration by mass and proceed.
-
Symptom 3: "NMR shows two sets of peaks. Is it impure?"
-
Diagnosis: Likely Rotamers or DKP .
-
Verification: Run the NMR at elevated temperature (50°C).
-
If peaks coalesce
Rotamers (Product is pure). -
If peaks remain distinct
Impurity (Likely DKP).
-
Symptom 4: "Why not use HCl gas in Methanol?"
-
Comparison:
-
HCl Gas:[4] Adds water (unless gas is dried perfectly). Does not consume water produced during reaction. Equilibrium limits yield.
-
Thionyl Chloride: Reacts with water produced:
. This chemically drives the reaction to completion (Le Chatelier's principle).
-
References
-
Brenner, M., & Huber, W. (1953).
-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115.- Core cit
- Gante, J. (1989). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Sigma-Aldrich Technical Bulletin. L-Proline Methyl Ester Hydrochloride Product Specification.
- Reference for physical properties (hygroscopicity/optical rot
Sources
Validation & Comparative
Strategic Selection of N-Terminal Protection for Proline: A Comparative Analysis of Cbz and Boc Groups
[1]
Executive Summary
In peptide synthesis, Proline (Pro) presents unique challenges due to its secondary amine structure and conformational rigidity.[1][2] The choice between tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz/Z) protection for Proline is rarely a matter of simple preference; it is dictated by the synthesis strategy (Solid Phase vs. Solution Phase), the risk of diketopiperazine (DKP) formation, and purification requirements.
This guide analyzes the physicochemical distinctions between these two carbamate protectors, providing actionable protocols and mechanistic insights to optimize Proline incorporation in complex peptide sequences.
Mechanistic Foundations & Orthogonality
Both Cbz and Boc are carbamate-based protecting groups that reduce the nucleophilicity of the amine.[1] However, their cleavage mechanisms differ fundamentally, creating the basis for orthogonal protection schemes.
Boc (tert-Butyloxycarbonyl)[1][3][4]
-
Lability: Acid-labile.[1]
-
Cleavage Mechanism: Acidolysis (typically Trifluoroacetic acid - TFA).[1] The reaction proceeds via a tert-butyl cation intermediate.[1][3][4]
-
Scavenging: Because the generated tert-butyl cation is an electrophile, it can alkylate sensitive side chains (Trp, Tyr, Met).[1] Scavengers (e.g., triisopropylsilane, water, thioanisole) are mandatory.[1]
-
Primary Application: Solid-Phase Peptide Synthesis (SPPS) using the Boc/Benzyl strategy.[1][5]
Cbz (Benzyloxycarbonyl)[1]
-
Lability: Stable to mild/moderate acid (TFA) and base.[1] Labile to catalytic hydrogenolysis or strong acids (HBr/AcOH, HF).[1]
-
Cleavage Mechanism:
-
Primary Application: Solution-phase synthesis and orthogonal protection of side chains (e.g., Lysine) in Boc-chemistry.[1]
Visualization of Cleavage Pathways[1]
Figure 1: Comparative cleavage pathways. Note the generation of the reactive tert-butyl cation in Boc cleavage versus the inert toluene byproduct in Cbz hydrogenolysis.
The Proline Factor: DKP Formation & Crystallinity
Proline requires special consideration due to its propensity to induce Diketopiperazine (DKP) formation .[1][2] This side reaction occurs when the N-terminal amine of a dipeptide attacks the C-terminal ester, cleaving the dipeptide from the resin or ester protecting group.[1][2]
The DKP Risk (Boc vs. Cbz)
-
The Mechanism: DKP formation is accelerated by the cis-amide bond conformation, which is highly populated in Proline peptides.[1][2]
-
Boc Advantage: In Boc-SPPS, the deprotection (TFA) yields the amine salt (
-Pro-...).[1] The protonated amine is non-nucleophilic, preventing DKP formation during the deprotection step.[2] The risk returns only during the subsequent neutralization (base wash) step. -
Cbz Disadvantage (in Hydrogenolysis): Hydrogenolysis yields the free amine immediately. If the reaction is slow or performed in solution with an active ester present, the free amine can cyclize to form DKP, especially if the C-terminal ester is reactive (e.g., methyl/benzyl ester).
Crystallinity: The "Hidden" Cbz Advantage
In solution-phase synthesis, Cbz-Proline derivatives are superior .[1]
-
Boc-Proline and its short peptides are often oils or amorphous solids that are difficult to purify without chromatography.[1]
-
Cbz-Proline and Cbz-protected dipeptides frequently form stable, crystalline solids.[1] This allows for purification via recrystallization, a critical scalability factor in industrial manufacturing.
Visualization: DKP Formation Pathway
Figure 2: The DKP trap.[8] Proline at the penultimate position increases the risk of the 'Intermediate' diverting to the 'DKP' pathway. Rapid coupling is required to outcompete cyclization.
Experimental Protocols
Protocol A: Boc Removal (TFA Acidolysis)
Best for: Solid Phase Synthesis, removing N-terminal protection.[1]
Reagents:
-
Trifluoroacetic acid (TFA) (High Purity)[1]
-
Scavenger Cocktail (e.g., 2.5%
, 2.5% Triisopropylsilane)[1] -
Dichloromethane (DCM)[1]
Step-by-Step:
-
Swell: If on resin, swell the beads in DCM for 10 minutes.
-
Pre-wash: Treat with 50% TFA/DCM for 2 minutes to remove residual solvent and initiate cleavage.[1] Drain.
-
Cleavage: Treat with 50% TFA/DCM + Scavengers for 20–30 minutes.
-
Note: Pure TFA can be used, but 50% in DCM is standard for Boc removal to control swelling and viscosity.
-
-
Wash: Drain and wash extensively with DCM (3x), then 5% DIPEA/DCM (Neutralization - Critical step for DKP risk), then DCM (3x).[1]
-
Validation: Perform a Kaiser test (ninhydrin) or Chloranil test (for Proline secondary amines).[1] A positive result (blue/green) indicates free amine.[1]
Protocol B: Cbz Removal (Catalytic Hydrogenolysis)
Best for: Solution Phase, mild conditions, orthogonality to acid-labile side chains.[1]
Reagents:
-
Palladium on Carbon (Pd/C, 10% wt loading)[1]
-
Hydrogen gas (
) (Balloon or Hydrogenator)[1] -
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] (Acetic acid may be added to protonate the amine and prevent catalyst poisoning).
Step-by-Step:
-
Dissolution: Dissolve Cbz-Pro-Peptide in MeOH (approx. 0.1 M concentration).[1]
-
Catalyst Addition: Carefully add 10% Pd/C (5–10% by weight of the substrate) under an inert atmosphere (
). Caution: Dry Pd/C is pyrophoric. -
Hydrogenation: Purge the vessel with
gas. Stir vigorously under atmosphere (1 atm is usually sufficient) for 2–6 hours. -
Filtration: Filter the mixture through a Celite pad to remove the Pd catalyst. Wash the pad with MeOH.
-
Concentration: Evaporate the solvent under reduced pressure. The residue is the free amine or amine salt (if AcOH was used).
Comparative Decision Matrix
| Feature | Boc-Proline | Cbz-Proline |
| Primary Utility | Solid Phase Peptide Synthesis (SPPS) | Solution Phase / Orthogonal Protection |
| Cleavage Reagent | TFA (Acid) | |
| Byproducts | Isobutylene, tert-butyl cation (reactive) | Toluene, |
| Crystallinity | Generally Poor (Oils/Amorphous) | Excellent (Often crystalline) |
| DKP Risk | Lower (during deprotection) | Higher (during slow hydrogenolysis of dipeptides) |
| Stability | Unstable to Acid | Stable to Acid (TFA), Unstable to Base (strong) |
| Cost | Low | Low to Moderate |
Technical Note: Proline Rotamers
When analyzing protected Proline intermediates (Boc-Pro-X or Cbz-Pro-X) via NMR (
-
Cause: Restricted rotation around the tertiary amide bond (N-Protecting Group to Proline Nitrogen).[1] Both cis and trans rotamers exist in slow exchange on the NMR time scale.
-
Action: Do not mistake this for impurity. Heating the NMR sample (to 50–60°C) often coalesces the peaks, confirming rotameric existence.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] Link[1]
-
Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] Link[1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] Link[1]
-
Gilon, C., et al. (1981).[1] Diketopiperazine formation during the synthesis of proline-containing peptides.[1][2] Journal of the American Chemical Society. Link[1]
-
Carpino, L. A. (1957).[1] Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides.[1] Journal of the American Chemical Society (Foundational work on carbamate kinetics). Link[1]
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
Technical Guide: Catalytic Transfer Hydrogenation vs. H2/Pd-C for Cbz Removal
Executive Summary
For decades, the removal of the benzyloxycarbonyl (Cbz or Z) protecting group has been a cornerstone transformation in peptide synthesis and medicinal chemistry. While standard catalytic hydrogenation (
This guide analyzes the mechanistic divergences between these two methodologies, providing decision-making frameworks for researchers dealing with halogenated substrates, scale-up constraints, or safety-critical environments.
Mechanistic Underpinnings[1]
To optimize deprotection, one must understand the surface chemistry occurring on the palladium catalyst. Both methods rely on the cleavage of the benzyl-oxygen bond followed by decarboxylation, but the source of the active hydrogen species differs fundamentally.
The Divergence
-
Standard Hydrogenation (
gas): Molecular hydrogen adsorbs onto the Pd surface, dissociating into reactive Pd-H species. This process is diffusion-controlled and relies on the solubility of gas in the solvent (typically MeOH or EtOH). -
Catalytic Transfer Hydrogenation (CTH): A hydrogen donor (e.g., ammonium formate, cyclohexene, or 1,4-cyclohexadiene) adsorbs onto the catalyst surface and decomposes to release hydrogen "in situ." This creates a high local concentration of active hydrogen on the catalyst surface, often resulting in faster kinetics than standard hydrogenation at atmospheric pressure.
Visualization: Surface Reaction Pathways
The following diagram illustrates the parallel pathways on the Palladium surface. Note the byproduct generation in CTH (CO2, NH3, or Benzene) compared to the clean atom economy of
Figure 1: Comparative mechanistic pathways for Cbz removal on Palladium. Note that CTH generates stoichiometric donor byproducts.
Comparative Analysis: Performance & Selectivity
A. Chemoselectivity (The Halogen Problem)
The most critical scientific differentiator is dehalogenation .
- /Pd-C: Highly prone to removing aromatic halogens (Cl, Br, I) alongside the Cbz group. This is often a "deal-breaker" for medicinal chemistry intermediates.
-
CTH: Offers tunable selectivity.[1]
-
Ammonium Formate: Fast, but can still cause dehalogenation if reaction times are extended.
-
Cyclohexene: Significantly milder. It is the preferred donor when retaining sensitive functional groups (like Ar-Cl or Ar-Br) is required.
-
B. Safety & Scalability[3][4][5]
-
/Pd-C:
-
Lab Scale: Balloons are convenient but prone to leaks and poor pressure control.
-
Process Scale: Requires high-pressure hydrogenation reactors (Parr/Autoclave). High risk of fire/explosion (Pd/C is pyrophoric;
is explosive). Strict engineering controls required.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
CTH:
-
Lab & Process: Reactions are run in standard round-bottom flasks or glass-lined reactors. No high-pressure rating needed.
-
Safety: Eliminates the gaseous hydrogen inventory. However, large-scale ammonium formate usage generates significant ammonia gas, requiring robust scrubbing.
-
C. Kinetics
CTH reactions using Ammonium Formate are frequently faster (15–60 mins) than atmospheric balloon hydrogenation (1–12 hours) due to the high surface concentration of hydrogen.
Data Summary Table
| Feature | Standard Hydrogenation ( | CTH (Ammonium Formate) | CTH (Cyclohexene) |
| Reaction Rate | Moderate (Diffusion limited) | Very Fast | Slow/Moderate (Reflux often needed) |
| Halogen Tolerance | Poor (High dehalogenation risk) | Moderate (Time-dependent) | Excellent |
| Atom Economy | High (Only Toluene/CO2 waste) | Low (Stoichiometric donor waste) | Low (Benzene byproduct) |
| Equipment | Balloon or Pressure Vessel | Standard Glassware | Standard Glassware |
| Safety Profile | Low (Flammable Gas + Pyrophoric Pd) | High (No Gas, but NH3 evolution) | High (Flammable solvent only) |
| Side Reactions | N-Methylation (in MeOH) | N-Formylation (if acid accumulates) | Minimal |
Experimental Protocols (SOPs)
Method A: Catalytic Transfer Hydrogenation (Ammonium Formate)
Best for: Rapid deprotection, scale-up without pressure vessels.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (or vented septum).
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in anhydrous Methanol (0.1 M concentration). Note: Methanol is preferred over Ethanol for solubility of ammonium formate.
-
Catalyst Addition: Under an inert atmosphere (Nitrogen/Argon), carefully add 10% Pd/C (5–10 wt% loading relative to substrate). Warning: Pd/C can ignite methanol vapors; add to a wet/inerted flask.
-
Donor Addition: Add Ammonium Formate (3.0 – 5.0 equiv) in a single portion.
-
Reaction: Stir at room temperature. If reaction is sluggish, warm to 40–50°C.
-
Observation: Effervescence (
) will occur.
-
-
Work-up: Filter through a Celite pad to remove Pd/C. Rinse cake with MeOH. Concentrate filtrate.[2]
-
Purification: Residue will contain ammonium salts. Partition between EtOAc and Water/Bicarbonate to remove salts.
-
Method B: Standard Hydrogenation (Balloon)
Best for: Cleanest crude product, non-halogenated substrates.
-
Setup: 3-neck flask, stir bar, vacuum/gas inlet adapter.
-
Dissolution: Dissolve substrate in Methanol or Ethanol.
-
Catalyst Addition: Add 10% Pd/C (5–10 wt%) under inert flow.
-
Purge: Evacuate the flask (house vacuum) and backfill with Nitrogen (3x). Then evacuate and backfill with Hydrogen (balloon) (3x).
-
Reaction: Stir vigorously at RT under
atmosphere (1 atm). -
Work-up: Purge with Nitrogen to remove
. Filter through Celite. Concentrate.
Decision Matrix
Use this logic flow to select the appropriate method for your specific molecule.
Figure 2: Decision workflow for selecting deprotection methodology.
References
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation with ammonium formate: A convenient method for the removal of the benzyloxycarbonyl group in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
-
Paryzek, Z., Koenig, H., & Tabaczka, B. (2003).[3] Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds.[3] Synthesis, 2003(13), 2023-2026.
-
Wiberg, K. B. (Ed.). (1965).[4] Oxidation in Organic Chemistry. Academic Press. (Foundational text on catalytic mechanisms).
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. (Comprehensive summary of deprotection conditions).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative guide on hydrogenation selectivity and halogen tolerance).
Sources
- 1. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 4. helgroup.com [helgroup.com]
Validation of Synthesis Method for Enantiomerically Pure (R)-N-Cbz-Proline Methyl Ester
Executive Summary
The Challenge: Synthesizing (R)-N-Cbz-proline methyl ester requires navigating two primary chemical risks: racemization of the alpha-carbon (converting the expensive R-isomer into the racemic DL-mixture) and rotameric complexity in NMR analysis which often mimics impurity.
The Solution: This guide validates a Sequential Protection-Esterification Route utilizing TMSCl-mediated methanolysis as the superior alternative to classical Thionyl Chloride (SOCl₂) methods. While SOCl₂ is standard, it generates significant exotherms that heighten racemization risks. The TMSCl method operates under milder conditions (Room Temperature), preserving optical purity (>99% ee) while maintaining high yields (>95%).
Part 1: Strategic Comparison of Synthesis Routes
The following table objectively compares the three most common methodologies for synthesizing (R)-N-Cbz-Pro-OMe.
| Feature | Method A: The "Winner" (TMSCl / MeOH) | Method B: Classical (SOCl₂ / MeOH) | Method C: Alkylation (MeI / Base) |
| Reagents | TMSCl, Methanol | Thionyl Chloride, Methanol | Methyl Iodide, K₂CO₃, DMF |
| Reaction Temp | 0°C to Room Temp | Reflux or 0°C (Exothermic) | Room Temp |
| Racemization Risk | Lowest (Non-acidic workup) | Moderate (Heat/Acid induced) | Low (Base sensitive) |
| Yield | 92-96% | 85-90% | 80-88% |
| Scalability | High (No gas evolution) | Medium (SO₂ gas evolution) | Low (Toxic reagents) |
| Purity Profile | High (>99% ee) | Variable (often requires recrystallization) | Risk of N-methylation |
Expert Insight: Why Method A Wins
The critical failure point in Proline chemistry is the susceptibility of the
Part 2: Validated Experimental Protocol
Phase 1: N-Cbz Protection of (R)-Proline
Objective: Protect the amine to prevent self-polymerization and facilitate purification.
Reagents: (R)-Proline (D-Proline), Benzyl chloroformate (Cbz-Cl), NaOH, Water/Acetone.
-
Dissolution: Dissolve 10.0 g (86.9 mmol) of (R)-Proline in 100 mL of 2N NaOH. Cool to 0°C in an ice bath.
-
Acylation: Add 16.0 g (95 mmol) of Cbz-Cl dropwise over 30 minutes. Critical: Simultaneously add 2N NaOH to maintain pH between 9-10.
-
Why: If pH drops < 9, protection stalls. If pH > 11, racemization risk increases.
-
-
Workup: Wash the basic solution with diethyl ether (removes unreacted Cbz-Cl). Acidify the aqueous layer to pH 2 with 6N HCl (precipitates the product). Extract with Ethyl Acetate (3x).[1]
-
Drying: Dry over MgSO₄ and concentrate.
-
Checkpoint: Product should be a viscous oil or white solid. Yield: ~95%.
-
Phase 2: TMSCl-Mediated Esterification (The Critical Step)
Objective: Form the methyl ester without racemizing the chiral center.
Reagents: N-Cbz-(R)-Proline (from Phase 1), Trimethylsilyl chloride (TMSCl), Anhydrous Methanol.
-
Preparation: Dissolve N-Cbz-(R)-Proline (10.0 g) in 100 mL anhydrous Methanol.
-
Activation: Cool to 0°C. Add TMSCl (2.5 equivalents) dropwise.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12 hours.
-
Monitoring: Check via TLC (SiO₂, 1:1 Hexane/EtOAc). R_f of ester will be ~0.6; Acid ~0.1.
-
-
Quench & Isolation: Concentrate the solvent in vacuo. The residue is the crude ester.
-
Purification: Dissolve in EtOAc, wash with sat. NaHCO₃ (removes acid traces) and Brine. Dry and concentrate.
Part 3: Validation & Analytical Checkpoints
To ensure the product is "Enantiomerically Pure," you must validate using the following three pillars.
Optical Rotation (Polarimetry)
The specific rotation
-
Target Value:
to (c=1, MeOH). -
Note: The natural (S)-enantiomer rotates light negative (-). A positive value confirms the (R)-configuration.[6] If the value is low (e.g., +10°), significant racemization has occurred.
Chiral HPLC (The Gold Standard)
Standard HPLC cannot distinguish enantiomers. You must use a Chiral Stationary Phase (CSP).
-
Column: Chiralpak AD-H or OD-H (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Expected Result: Two distinct peaks if racemic. The (R)-isomer typically elutes second on AD-H columns (verify with standards). Target ee > 99%.
NMR Spectroscopy & The "Rotamer Trap"
Warning: N-Cbz-Proline derivatives exhibit rotamerism (cis/trans isomers around the N-C(=O) bond).
-
Observation: You will see "doubled" peaks in the
H NMR (e.g., two singlets for the OMe group, two multiplets for the -proton) in a ~60:40 ratio. -
Validation: This is NOT an impurity. To confirm, run the NMR at elevated temperature (50°C); the peaks should coalesce into single signals as the rotation barrier is overcome.
Part 4: Process Visualization
Workflow Diagram
The following diagram illustrates the optimized synthesis pathway and the critical decision points.
Caption: Optimized sequential synthesis workflow highlighting critical control points for pH and temperature.
Validation Logic Tree
How to validate the final product and troubleshoot issues.
Caption: Analytical decision tree for validating enantiomeric purity and distinguishing rotamers from impurities.
References
-
Li, Z., et al. (2009). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 14, 469-479. (Validates the TMSCl/MeOH method for preventing racemization).
-
Phenomenex. "Chiral HPLC Separations Guide." (Protocol for Chiralpak column selection).
-
Sigma-Aldrich. "Optical Rotation of Amino Acid Derivatives." (Reference data for specific rotation values).
- Benoiton, N. L. (2019). "Chemistry of Peptide Synthesis." CRC Press. (Authoritative text on N-protection and rotamerism in proline).
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: High-Sensitivity LC-MS/MS Profiling of Chiral Carboxylic Acids
Using Pyrrolidine-Based Derivatization Reagents
Executive Summary: The Chiral-Sensitivity Dilemma
In drug development and metabolomics, chiral carboxylic acids (e.g., NSAIDs, fatty acid metabolites, amino acids) represent a dual analytical challenge. First, enantiomers possess identical mass-to-charge (
Traditional solutions—such as Chiral Stationary Phases (CSPs) or anionic mode detection—often suffer from long equilibration times, restricted mobile phase compatibility, and insufficient sensitivity for trace analysis.
This guide evaluates a superior alternative: Chiral Derivatization using Pyrrolidine-Based Reagents . Specifically, we focus on high-performance reagents such as (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) and (S)-3-aminopyrrolidine (S-3AP) derivatives. These reagents transform enantiomeric acids into diastereomeric amides, enabling separation on standard achiral C18 columns while introducing a high-proton-affinity moiety that boosts ESI+ sensitivity by up to 1000-fold.
Mechanism of Action: The "Charge-Tag" Advantage
The core innovation lies in the bifunctional nature of the pyrrolidine reagent. It acts simultaneously as a Chiral Selector and an Ionization Enhancer .
-
Chiral Resolution: The reagent (pure S-enantiomer) reacts with the racemic analyte (
-acid) to form two distinct diastereomers ( and ). unlike enantiomers, these diastereomers have different physicochemical properties and can be baseline-separated on standard C18 columns. -
ESI+ Enhancement: The pyrrolidine ring (secondary amine) or its substituents (e.g., dimethylamino groups) possess high proton affinity (
). This ensures the derivative is easily protonated , even in mobile phases where the native acid would remain neutral or form weak adducts.
Diagram 1: Reaction & Ionization Pathway
Caption: Chemical transformation of racemic acids into separable, high-sensitivity diastereomers using pyrrolidine reagents.
Comparative Analysis: Pyrrolidine Reagents vs. Alternatives
The following table contrasts the pyrrolidine-based approach against Direct Chiral Chromatography and standard Hydrazine-based derivatization (e.g., 3-NPH).
| Feature | Pyrrolidine Derivatization (e.g., 1-DAPAP) | Direct Chiral LC (CSP) | Hydrazine Derivatization (3-NPH) |
| Separation Mechanism | Diastereomers on Achiral C18 | Enantiomers on Chiral Column | Diastereomers on C18 |
| Column Cost | Low ($300 - $600) | High ($1,000 - $2,000) | Low |
| Mobile Phase | Standard (Water/Acetonitrile/Formic Acid) | Restricted (Specific modifiers needed) | Standard |
| MS Sensitivity (ESI+) | Excellent (Tertiary amine tag) | Poor (Native acid ionization) | Moderate to Good |
| Reaction Conditions | Mild (Room Temp, 10-20 min) | N/A (Direct Injection) | Often requires heat (60°C+) |
| LOD (Limit of Detection) | Femtomole range (< 5 fmol) | Picomole range | Low Picomole |
| Matrix Stability | High (Stable amide bond) | N/A | Variable (Hydrazones can hydrolyze) |
Expert Insight: While Direct Chiral LC eliminates sample prep, it fails in metabolomics where multiple acid classes must be analyzed simultaneously. Pyrrolidine derivatization allows you to analyze chiral acids alongside other metabolites on a single UHPLC-C18 platform.
Experimental Protocol: The Self-Validating Workflow
This protocol utilizes 1-DAPAP with DMT-MM activation, a "gold standard" method for high-throughput profiling. This system is self-validating because the reagent peak serves as an injection control, and the appearance of two distinct peaks confirms successful derivatization of a racemic standard.
Reagents Required:
-
Analyte: Chiral Carboxylic Acid sample (e.g., Ibuprofen, Lactic acid).
-
Reagent: 1-DAPAP (Synthesized or Custom Order) or (S)-3-aminopyrrolidine.
-
Activator: DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).
-
Solvent: Acetonitrile (ACN) and Methanol (MeOH).
Step-by-Step Procedure:
-
Preparation:
-
Dissolve carboxylic acid sample in ACN (10 µL).
-
Prepare 1-DAPAP solution (2 mM in ACN).
-
Prepare DMT-MM solution (2 mM in MeOH).
-
-
Derivatization Reaction:
-
Mix 10 µL Sample + 20 µL Reagent + 20 µL Activator.
-
Incubate: Let stand at Room Temperature for 20 minutes .
-
Note: Unlike hydrazine methods, no heating is required, preventing thermal racemization of sensitive analytes.
-
-
Quenching:
-
Add 50 µL of 1% Formic Acid in water/ACN (50:50) to quench the reaction and protonate the amines for injection.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: MRM mode (Monitor transition of [Derivative+H]+
[Pyrrolidine Fragment]+).
-
Diagram 2: Analytical Workflow
Caption: Streamlined workflow for converting biological samples into LC-MS ready derivatives.
Performance Metrics & Data Interpretation
When validating this method, look for the following benchmarks based on published data for NSAIDs (e.g., Ibuprofen) and Hydroxy Acids:
-
Resolution (
): Expect (Baseline separation) for most -chiral carboxylic acids. -
Sensitivity Enhancement:
-
Native Acid: LOD ~ 5 pmol.
-
Pyrrolidine Derivative: LOD ~ 1–5 fmol . (Enhancement factor: ~1000x).
-
-
Fragmentation Pattern:
-
The MS/MS spectra will be dominated by the cleavage of the amide bond or the pyrrolidine ring.
-
Common Reporter Ion: The pyrrolidine moiety often generates a stable fragment (e.g.,
113 or similar depending on the specific reagent structure), which serves as a universal transition for all acids in the class.
-
References
-
Development of 1-DAPAP
-
Permanently Charged Pyrrolidine Reagents (PCP2-Me)
-
Review of Derivatization Strategies
- Title: Derivatization of carboxylic groups prior to their LC analysis – A review.
- Source: Talanta / PubMed.
-
URL:[Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: R-1-CBZ-Pyrrolidine-2-carboxylic acid Methyl Ester
Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, Process Engineers Chemical Identity: R-1-CBZ-Pyrrolidine-2-carboxylic acid Methyl Ester (CAS: 182210-00-0 / Related: 6404-31-5 for acid precursor) Synonyms: N-Cbz-D-proline methyl ester; Benzyl (2R)-2-(methoxycarbonyl)pyrrolidine-1-carboxylate
Executive Safety Summary & Hazard Analysis
The Senior Scientist's Perspective: While often categorized alongside benign amino acid derivatives, R-1-CBZ-Pyrrolidine-2-carboxylic acid Methyl Ester presents a specific "dual-threat" profile often overlooked in standard Safety Data Sheets (SDS). It combines the sensitizing potential of carbamates with the lipophilicity of benzyl esters. This molecule is designed to cross membranes; therefore, skin contact is not merely a surface hazard—it is a systemic absorption risk.
Physicochemical Risk Factors
| Property | Value/Description | Operational Implication |
| Physical State | Viscous oil or low-melting solid | High surface adhesion; difficult to clean from gloves/surfaces without spreading. |
| Functional Groups | Carbamate (Cbz) + Methyl Ester | Solvent Sensitivity: These groups degrade standard nitrile gloves when combined with carrier solvents (DCM, EtOAc). |
| GHS Classification | Warning (H315, H319, H335) | Irritant to skin, eyes, and respiratory tract.[1] Potential sensitizer. |
Strategic PPE Matrix
The following matrix moves beyond generic recommendations, focusing on permeation dynamics and task-based risk .
A. Hand Protection (The Critical Failure Point)
Standard Nitrile is insufficient for solution-phase handling. The ester functionality of this molecule, especially when dissolved in organic solvents, can swell and permeate standard 4-mil nitrile gloves.
| Handling Phase | Recommended Glove System | Rationale |
| Weighing (Solid/Neat Oil) | Double Nitrile (Min 5 mil outer) | Provides adequate barrier against the neat substance. White inner glove reveals tears. |
| Solution Phase (DCM/THF) | Silver Shield / Laminate (Liner) + Nitrile (Outer) | CRITICAL: Chlorinated solvents and esters permeate nitrile in <5 mins. Laminate provides >4h breakthrough time. |
| Cleanup / Spills | Butyl Rubber or Viton | High resistance to esters and organic solvents used during decontamination. |
B. Respiratory & Ocular Protection[2][3]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Note: Safety glasses are insufficient due to the viscous, sticky nature of the oil, which can migrate on skin/frames.
-
Respiratory:
-
Primary: Certified Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Outside Hood): Half-face respirator with P100/OV (Organic Vapor) cartridges. Dust masks (N95) offer zero protection against the ester vapors.
-
Visualization: Logical Workflow & Decision Trees
Diagram 1: The Hierarchy of Controls for Cbz-Amino Esters
This diagram illustrates the cascading safety logic, prioritizing engineering controls over PPE.
Caption: Operational safety hierarchy. Note that PPE is the final barrier, not the primary solution.
Diagram 2: Glove Selection Decision Tree
A self-validating logic flow to prevent permeation incidents.
Caption: Decision matrix for glove selection based on solvent co-factors.
Operational Protocol: The "Closed-Loop" Handling System
This protocol is designed to minimize static discharge (common with amino acid derivatives) and prevent aerosolization.
Phase 1: Preparation
-
Static Mitigation: Place an ionizing bar or anti-static gun inside the fume hood. Cbz-protected amino acids are prone to static cling, which causes powder to "jump" and contaminate surfaces.
-
Surface Prep: Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote). This captures the viscous oil if dripped, preventing it from bonding to the hood surface.
Phase 2: Transfer & Weighing
-
Donning: Put on Laminate gloves first, then Nitrile gloves over them. Tape the outer glove cuff to your lab coat to prevent wrist exposure.
-
Weighing:
-
Do not use a spatula if the substance is an oil. Use a disposable glass Pasteur pipette or a positive-displacement pipette.
-
If solid: Use a localized powder containment hood or work deep (6 inches) inside the main fume hood.
-
-
The "Clean-Break" Technique: When withdrawing the pipette/spatula, hover over the source container for 3 seconds to allow viscous strings to break inside the container, not over the bench.
Phase 3: Decontamination & Doffing
-
Solvent Wash: Rinse all tools (spatulas/glassware) with Acetone inside the hood into a waste beaker before removing them.
-
Glove Removal:
-
Remove outer nitrile gloves and dispose of them as hazardous waste.[2]
-
Inspect laminate gloves for discoloration. If clean, they can be reused; if not, dispose.
-
Wash hands with soap and water immediately (do not use ethanol/solvent on skin, as this enhances absorption of any residue).
-
Disposal & Emergency Procedures
Waste Management
-
Classification: Segregate as Organic Solvent Waste (Halogenated) if mixed with DCM, or Non-Halogenated if pure/in alcohol.
-
Labeling: Must be explicitly labeled "Contains Sensitizing Carbamates."
-
Prohibition: NEVER pour down the drain. The ester group hydrolyzes slowly in water, potentially releasing benzyl alcohol and proline derivatives into the water table.
Emergency Response
-
Skin Contact:
-
Blot, Don't Rub: Blot excess oil with a dry Kimwipe. Rubbing drives the lipophilic Cbz group deeper into the epidermis.
-
Wash: Use copious soap and water for 15 minutes.
-
-
Spill (Benchtop):
-
Cover with absorbent pads.
-
Wet the pads with Acetone or Ethanol to solubilize the oil.
-
Wipe up and dispose of as solid hazardous waste.
-
References
-
Fisher Scientific. (2025). Safety Data Sheet: N-Benzyloxycarbonyl-L-proline (Related Cbz-Proline Derivative). Retrieved from
-
PubChem. (2025).[1] Compound Summary: Benzyloxycarbonyl-L-proline (CID 101987). National Library of Medicine. Retrieved from [Link]
-
Kimberly-Clark Professional. (2023).[3] Chemical Resistance Guide: Nitrile Gloves vs. Organic Esters. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Cbz/Boc).[4] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
